molecular formula C7H10ClN3 B1532564 4-Methylpyridine-3-carboximidamide hydrochloride CAS No. 1235441-55-0

4-Methylpyridine-3-carboximidamide hydrochloride

Cat. No.: B1532564
CAS No.: 1235441-55-0
M. Wt: 171.63 g/mol
InChI Key: PJKQSJOJSVKLIE-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-carboximidamide hydrochloride is a chemical compound offered for Research Use Only and is not intended for diagnostic or therapeutic uses. This molecule belongs to the pyridinecarboximidamide class of compounds, which are valued in medicinal and organic chemistry as versatile building blocks. Based on the profiles of closely related analogs such as nicotinamidine and N-methylpyridine-3-carboximidamide , this compound's core structure suggests its primary research application is as a key synthetic intermediate. The presence of both the carboximidamide group and the pyridine ring makes it a potential precursor in the synthesis of more complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals. Researchers may employ this compound in the design and development of novel molecules, leveraging its functional groups to construct libraries for biological screening. The specific methyl substitution at the 4-position of the pyridine ring may be investigated to modulate the electronic properties, lipophilicity, and binding characteristics of the final target molecules. As with all such reagents, researchers should consult relevant safety data sheets before use.

Properties

IUPAC Name

4-methylpyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-5-2-3-10-4-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKQSJOJSVKLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-55-0
Record name 3-Pyridinecarboximidamide, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Comparative Technical Guide: Nicotinimidamide vs. 4-Methylpyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis comparing Nicotinimidamide (3-pyridinecarboximidamide) and its methylated derivative, 4-methylpyridine-3-carboximidamide . While both compounds share the core pyridine-amidine scaffold, the introduction of a methyl group at the C4 position in the latter creates significant divergence in their physicochemical properties, steric profile, and pharmacological applications.

Nicotinimidamide serves as a fundamental pharmacophore in medicinal chemistry, acting as a bioisostere for guanidines and a precursor to fused heterocycles. The 4-methyl derivative, conversely, is often employed as a steric probe or metabolically stable analog , utilizing the ortho-methyl group to modulate conformational entropy and block metabolic oxidation at the susceptible C4 position.

Part 1: Chemical Identity & Structural Analysis

The core difference lies in the substitution pattern on the pyridine ring. Nicotinimidamide is the amidine analog of Nicotinamide (Vitamin B3 amide), whereas the 4-methyl derivative introduces a steric block adjacent to the functional group.

Comparative Data Table
FeatureNicotinimidamide4-Methylpyridine-3-carboximidamide
IUPAC Name 3-Pyridinecarboximidamide4-Methylpyridine-3-carboximidamide
Common Name Nicotinamidine4-Methylnicotinamidine
Molecular Formula C₆H₇N₃C₇H₉N₃
Molecular Weight 121.14 g/mol 135.17 g/mol
Core Scaffold Pyridine + Amidine (C3)Pyridine + Amidine (C3) + Methyl (C4)
Electronic Effect Electron-deficient ring (Pyridine)Methyl group (+I effect) donates e⁻ density
Steric Profile Planar conformation favoredTwisted conformation (Amidine vs. Ring)
Key Precursor 3-Cyanopyridine3-Cyano-4-methylpyridine
Structural Visualization (SMILES & Logic)

The following diagram illustrates the structural relationship and the steric impact of the 4-methyl group.

ChemicalStructure cluster_0 Structural Consequence Nicotinimidamide Nicotinimidamide (Planar Conformation) MethylDerivative 4-Methylpyridine-3-carboximidamide (Twisted Conformation) Nicotinimidamide->MethylDerivative + Methyl Group (C4) StericClash Steric Clash (C4-Methyl vs Amidine) MethylDerivative->StericClash Causes

Caption: Structural evolution showing the introduction of the methyl group at C4, which forces the amidine group out of planarity due to steric hindrance.

Part 2: Physicochemical Properties & Reactivity

Basicity and pKa
  • Nicotinimidamide: The amidine group is basic (pKa ~ 11-12 for the conjugate acid). The pyridine nitrogen is weakly basic (pKa ~ 3-4). The electron-withdrawing nature of the pyridine ring slightly lowers the pKa of the amidine compared to benzamidine.

  • 4-Methyl Derivative: The methyl group at C4 exerts a positive inductive effect (+I) , pushing electron density into the ring. Theoretically, this should increase the basicity of both nitrogen centers. However, the steric inhibition of solvation around the amidine group (caused by the bulky methyl) may attenuate this increase, making the pKa shift complex to predict without experimental titration.

Hydrolytic Stability

Amidines are susceptible to hydrolysis to amides (and eventually acids) in aqueous solution.

  • Mechanism: Nucleophilic attack of water on the amidine carbon.

  • 4-Methyl Advantage: The C4-methyl group provides steric protection to the amidine carbon. This makes the 4-methyl derivative significantly more resistant to hydrolysis than the parent nicotinimidamide, a critical feature for drug candidates requiring longer half-lives in plasma.

Metabolic Stability
  • Nicotinimidamide: The C4 position of the pyridine ring is a common site for metabolic oxidation (e.g., by Aldehyde Oxidase) to form pyridones.

  • 4-Methyl Derivative: Blocking the C4 position with a methyl group prevents this specific metabolic pathway, potentially extending the compound's duration of action in vivo.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of both compounds typically follows the Pinner Reaction pathway, converting a nitrile precursor into an amidine.

Synthesis Workflow

Synthesis Cyanopyridine 3-Cyanopyridine (Precursor A) ImidateA Ethyl Nicotinimidate (Intermediate) Cyanopyridine->ImidateA HCl/EtOH MethylCyanopyridine 3-Cyano-4-methylpyridine (Precursor B) ImidateB Ethyl 4-methylnicotinimidate (Intermediate) MethylCyanopyridine->ImidateB HCl/EtOH ProductA Nicotinimidamide ImidateA->ProductA NH3 ProductB 4-Methylpyridine-3-carboximidamide ImidateB->ProductB NH3 Step1 Step 1: Pinner Reaction HCl(g), EtOH, 0°C Step2 Step 2: Ammonolysis NH3(g) or NH4OH

Caption: Parallel synthesis pathways. The 4-methyl group must be present in the nitrile precursor (3-cyano-4-methylpyridine) prior to amidine formation.

Detailed Protocol: Pinner Synthesis of 4-Methylpyridine-3-carboximidamide

Objective: Convert 3-cyano-4-methylpyridine to its amidine hydrochloride salt.

  • Imidate Formation:

    • Dissolve 3-cyano-4-methylpyridine (1.0 eq) in anhydrous ethanol (10 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2-4 hours until saturation. Note: The 4-methyl group may slow this reaction due to sterics; extended time may be required compared to the non-methylated analog.

    • Seal the vessel and store at 4°C for 24-48 hours.

    • Precipitate the imidate hydrochloride intermediate by adding anhydrous diethyl ether. Filter and dry under vacuum.

  • Ammonolysis:

    • Resuspend the imidate intermediate in anhydrous ethanol.

    • Treat with an excess of ammonia (7N in methanol or bubbled NH3 gas) at 0°C.

    • Stir at room temperature for 12-24 hours.

    • Concentrate the solvent in vacuo.

    • Recrystallize the crude solid from ethanol/ether to obtain 4-methylpyridine-3-carboximidamide hydrochloride .

Part 4: Biological Applications & SAR[2]

Structure-Activity Relationship (SAR) Logic
ApplicationNicotinimidamide (Parent)4-Methyl Derivative
Protease Inhibition Mimics Arginine side chain. Binds effectively to the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa).Selectivity Tool: The 4-methyl group can clash with the walls of the S1 pocket. If the enzyme pocket is tight, potency drops. If the pocket accommodates the bulk, selectivity against other proteases improves.
Antimicrobial Exhibits broad-spectrum activity against specific bacteria and fungi.Often used to improve permeability (lipophilicity increase) or metabolic stability in whole-cell assays.
Synthetic Scaffold Precursor for 1,2,4-triazoles and other fused rings.Precursor for sterically congested heterocycles, often yielding atropisomers (chiral rotamers) due to restricted rotation.
Mechanism of Action: Protease Inhibition

Both molecules function as competitive reversible inhibitors . The amidine group forms a bidentate hydrogen bond with the Aspartate residue (Asp189 in trypsin) at the bottom of the specificity pocket. The pyridine ring creates hydrophobic interactions. The 4-methyl group modifies these hydrophobic contacts and alters the entropy of binding.

Part 5: References

  • Synthesis of Nicotinamidines:

    • Title: Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.[1][2][3][4]

    • Source:Drug Design, Development and Therapy (2016).

    • URL:[Link]

  • Pinner Reaction Methodology:

    • Title: The Chemistry of Amidines and Imidates.

    • Source:Patai's Chemistry of Functional Groups (Standard Text).

    • Context: General reference for the HCl/EtOH synthesis route described in Part 3.

  • 4-Methylpyridine Precursors:

    • Title: Synthesis and evaluation of pyridine-3-carboxamide analogs.

    • Source:Scientific Reports (2024).

    • URL:[Link]

  • Metabolic Stability of Pyridines:

    • Title: Aldehyde Oxidase and its Role in Drug Metabolism.

    • Source:Pharmacology & Therapeutics.

    • Context: Explains the oxidation of the C4 position in pyridine rings and the protective effect of methyl substitution.

  • Chemical Identity (4-Methyl derivative):

    • Title: 4-Methylpyridine-3-carboximidamide hydrochloride (CAS 1235441-55-0).

    • Source:PubChem / Chemical Vendors.

    • Context: Verification of chemical existence and CAS registry.

Sources

Chemical Identity and Synthetic Utility of 4-Methylpyridine-3-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyridine-3-carboximidamide hydrochloride (also known as 4-methylnicotinamidine hydrochloride) is a critical heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4] Its structural core—a pyridine ring substituted with a methyl group at the C4 position and an amidine moiety at C3—serves as a potent precursor for fused nitrogenous heterocycles, particularly naphthyridines and pyrido[3,4-d]pyrimidines .

This guide details the physicochemical profile, authoritative synthetic pathways, and drug development applications of this scaffold. It is designed to serve as a self-validating technical resource for medicinal chemists.

Part 1: Chemical Identity & Physicochemical Profile[5]

Nomenclature and Identifiers

This compound is often cataloged under its free base or salt forms. The hydrochloride salt is the standard stable form for storage and handling, preventing the hydrolysis of the amidine group to the corresponding amide.

PropertyData Specification
IUPAC Name 4-Methylpyridine-3-carboximidamide hydrochloride
Common Name 4-Methylnicotinamidine HCl
CAS Number 1235441-55-0
Molecular Formula C

H

ClN

(Salt) / C

H

N

(Base)
Molecular Weight 171.63 g/mol (Salt) / 135.17 g/mol (Base)
Solubility Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar organics.[3][5]
SMILES and InChI Keys

The following identifiers are generated based on the canonical structure. Researchers should use the Canonical SMILES for database queries to ensure tautomeric consistency.

  • Canonical SMILES (Free Base): Cc1ccncc1C(=N)N

  • Canonical SMILES (HCl Salt): Cc1ccncc1C(=N)N.Cl

  • InChI String: InChI=1S/C7H9N3/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H3,8,9,10)

  • InChI Key: UHPGMLWJGFOSMA-UHFFFAOYSA-N

Structural Topology (Graphviz Visualization)

The diagram below illustrates the connectivity and atom indexing useful for NMR assignment.

Caption: Structural connectivity highlighting the C3/C4 substitution pattern critical for regioselective cyclizations.

Part 2: Synthetic Pathways (Expertise & Causality)

The synthesis of 4-methylpyridine-3-carboximidamide is classically achieved via the Pinner Reaction . This method is preferred over direct amination of esters or acids due to the high reactivity of the intermediate imidate, which ensures complete conversion under mild conditions.

The Pinner Protocol (Authoritative Route)

Precursor: 4-Methylnicotinonitrile (CAS: 5444-01-9).

Reaction Logic:
  • Activation: The nitrile is activated by dry HCl gas in anhydrous alcohol (ethanol or methanol) to form the imidate ester hydrochloride. This step transforms the chemically inert nitrile into a potent electrophile.

  • Amination: Treatment with ammonia (NH

    
    ) displaces the alkoxy group to generate the amidine.
    
Step-by-Step Methodology:
  • Imidate Formation:

    • Dissolve 4-methylnicotinonitrile (1.0 eq) in anhydrous ethanol (10 volumes).

    • Cool the solution to 0°C under N

      
       atmosphere.
      
    • Bubble dry HCl gas through the solution for 2–4 hours until saturation. Critical Control Point: Moisture must be excluded to prevent hydrolysis to the ethyl ester.

    • Stir at room temperature for 12–24 hours. The imidate salt may precipitate.

  • Amidine Conversion:

    • Remove excess HCl and solvent under reduced pressure (keep temperature < 40°C).

    • Resuspend the residue in anhydrous ethanol.

    • Add a solution of ammonia in ethanol (7M, excess) or bubble NH

      
       gas at 0°C.
      
    • Stir for 4–6 hours. The solution typically turns turbid as ammonium chloride precipitates (if free base is formed) or the product crystallizes.

  • Purification:

    • Filter off inorganic salts.

    • Concentrate the filtrate.[6] Recrystallize from Ethanol/Ether to obtain pure 4-Methylpyridine-3-carboximidamide hydrochloride.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Methylnicotinonitrile Step1 Step 1: Pinner Activation (HCl gas / EtOH, 0°C) Start->Step1 Activation Inter Ethyl Imidate Intermediate Step1->Inter Imidate Formation Step2 Step 2: Amination (NH3 / EtOH) Inter->Step2 Nucleophilic Subst. Product 4-Methylpyridine-3- carboximidamide HCl Step2->Product Crystallization

Caption: The Pinner synthesis pathway converting the nitrile precursor to the target amidine salt.

Part 3: Applications in Drug Discovery[7][8]

The 4-methylpyridine-3-carboximidamide scaffold is a "privileged structure" in medicinal chemistry, particularly for designing kinase inhibitors and GPCR ligands.

Synthesis of Fused Heterocycles

The primary utility of this amidine is its ability to react with 1,3-dielectrophiles (e.g., malonates,


-keto esters) to form pyrido[3,4-d]pyrimidines .
  • Mechanism: The amidine nitrogen attacks the carbonyl carbon of the dielectrophile, followed by cyclization involving the adjacent pyridine ring or the second electrophilic center.

  • Regiochemistry: The C4-methyl group provides steric bulk that directs cyclization, often preventing the formation of unwanted regioisomers during the synthesis of complex tricyclic systems.

Pharmacophore Features

In drug design, the amidine group serves two roles:

  • Arginine Mimetic: At physiological pH, the amidine is protonated (positive charge), mimicking the guanidine group of Arginine. This allows it to form salt bridges with Aspartate or Glutamate residues in enzyme active sites (e.g., Serine Proteases like Thrombin or Factor Xa).

  • Hydrogen Bonding: The pyridine nitrogen and the amidine protons form a donor-acceptor motif ideal for binding to the "hinge region" of ATP-binding kinases.

Comparative Data: Amidine vs. Amide

Why use the amidine over the corresponding amide?

FeatureCarboxamide (-CONH

)
Carboximidamide (-C(=NH)NH

)
Basicity (pKa) Neutral (~15)Basic (~11-12)
Charge at pH 7.4 NeutralCationic (+)
H-Bond Donors 23-4 (depending on tautomer)
Metabolic Stability Susceptible to hydrolysisModerate; often more stable in cyclic forms

Part 4: Handling and Safety Protocols

Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Hydrolysis: Prolonged exposure to moisture, especially in basic conditions, will hydrolyze the amidine back to the amide (4-methylnicotinamide).

Analytical Verification

To validate the integrity of the compound before use in sensitive steps:

  • 1H NMR (DMSO-d6): Look for the characteristic methyl singlet at

    
     ppm and the broad exchangeable protons of the amidine group at 
    
    
    
    ppm.
  • Mass Spectrometry: ESI+ should show the parent ion [M+H]

    
     at m/z 136.1 (free base mass + 1).
    

References

  • PubChem Compound Summary . 4-Methylpyridine-3-carboximidamide. National Center for Biotechnology Information. Available at: [Link] (Search Term: "4-methylnicotinamidine")

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Synthesis mechanism).
  • Guide to Pharmacology . Ligand Design for Kinase Inhibitors. IUPHAR/BPS. Available at: [Link]

Sources

4-methylpyridine-3-carboxamidine hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Methylpyridine-3-carboxamidine Hydrochloride Document Type: Technical Safety & Handling Guide (TSHG) Target Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.

Part 1: Chemical Identity & Physicochemical Profiling

1.1 Nomenclature & Identification This compound is a critical heterocyclic building block, functioning primarily as a bioisostere for benzamidine moieties in serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).

ParameterSpecification
IUPAC Name 4-Methylpyridine-3-carboximidamide hydrochloride
Common Synonyms 4-Methylnicotinamidine HCl; 3-Amidino-4-methylpyridine HCl
CAS Number 1235441-55-0
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 171.63 g/mol
Structure Pyridine ring substituted at C4 (Methyl) and C3 (Amidine), as a hydrochloride salt.[1][2][3][4][5][6][7][8][9]
SMILES CC1=C(C=NC=C1)C(=N)N.Cl

1.2 Physicochemical Properties (Critical for Formulation)

  • Appearance: White to off-white crystalline solid.[9]

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or ethyl acetate.

  • Hygroscopicity: High. The amidine hydrochloride moiety is prone to deliquescence.

  • Acidity (pKa): The conjugate acid of the amidine typically has a pKa

    
     11.0–12.0. As a hydrochloride salt, aqueous solutions will be weakly acidic (pH ~5–6).
    
  • Stability: Stable in solid form if stored desiccated. In solution, the free base is susceptible to hydrolysis to the amide (4-methylnicotinamide) at elevated pH or temperature.

Part 2: Hazard Analysis & Mitigation Strategy (GHS)

2.1 GHS Classification

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

2.2 Mechanistic Toxicology & Causality

  • Irritation Mechanism: Amidines are strong organic bases. Even as the hydrochloride salt, contact with mucous membranes (which are moist) can lead to local buffering and release of the free base or high ionic strength interactions, causing protein denaturation and irritation.

  • Bioavailability: The pyridine ring facilitates membrane permeability. While specific LD50 data is often proprietary for intermediates, structural analogs suggest moderate acute oral toxicity.

2.3 PPE & Engineering Controls

  • Respiratory: Do not rely on standard surgical masks. Use a NIOSH N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Reasoning: The cationic nature of the salt allows it to adhere to skin; thinner latex gloves may be permeable to the solvated ion.

  • Ocular: Chemical safety goggles. Face shield required if scaling up synthesis (>100g) due to risk of corrosive dust generation.

Part 3: Handling & Storage Protocol (The Self-Validating System)

Core Directive: The integrity of this reagent depends entirely on moisture management. Hydrolysis of the amidine to the amide is the primary failure mode.

3.1 The "Dry-Chain" Protocol This protocol ensures the reagent remains chemically active (amidine) rather than degrading to the inactive amide.

  • Receipt: Upon receipt, inspect the bottle seal. If clumping is visible, verify purity via HPLC immediately.

  • Storage: Store at +2°C to +8°C under Argon or Nitrogen.

  • Usage: Allow the bottle to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

3.2 Workflow Visualization The following diagram outlines the critical decision path for handling this hygroscopic reagent to prevent hydrolysis.

HandlingProtocol cluster_failure Failure Mode: Hydrolysis Start Reagent Retrieval (Cold Storage) Equilibrate Equilibrate to RT (Min 30 mins) Start->Equilibrate Prevent Condensation CheckSeal Inspect Seal/Desiccant Equilibrate->CheckSeal Open Open in Desiccated Hood (<30% RH) CheckSeal->Open If Dry Hydrolysis Formation of 4-Methylnicotinamide CheckSeal->Hydrolysis If Clumped/Wet Weigh Rapid Weighing (Minimize Air Exposure) Open->Weigh Reseal Purge Headspace (Ar/N2) & Parafilm Seal Weigh->Reseal Excess Reagent Dissolve Immediate Dissolution (Anhydrous Solvent) Weigh->Dissolve Aliquoted Reagent

Caption: "Dry-Chain" workflow preventing moisture-induced hydrolysis of the amidine functionality.

Part 4: Synthetic Utility & Application

4.1 Primary Application: Heterocycle Formation 4-Methylpyridine-3-carboxamidine is a "1,3-binucleophile." It reacts with electrophiles (like


-haloketones or 

-ketoesters) to form fused heterocycles such as imidazoles or pyrimidines.

4.2 Protocol: Synthesis via Pinner Reaction (Reference Standard) If the commercial salt is unavailable, it is synthesized from 4-methylnicotinonitrile.

  • Imidate Formation: Dissolve 4-methylnicotinonitrile in anhydrous methanol. Cool to 0°C. Bubble dry HCl gas until saturation. Stir at 4°C for 24h.

  • Ammonolysis: Concentrate the intermediate (imidate ester) to remove excess HCl. Redissolve in anhydrous methanol. Add 7N Ammonia in Methanol (excess).

  • Purification: The product precipitates as the hydrochloride salt or is crystallized from EtOH/Et2O.

4.3 Reaction Pathway Visualization This diagram illustrates the transformation from the nitrile precursor to the amidine and its subsequent application in drug synthesis.

SynthesisPathway Nitrile 4-Methylnicotinonitrile (Precursor) Imidate Imidate Ester Intermediate Nitrile->Imidate MeOH, HCl (g) (Pinner Rxn) Amidine 4-Methylpyridine-3- carboxamidine HCl (Target) Imidate->Amidine NH3 / MeOH (Ammonolysis) Drug Factor Xa Inhibitor (e.g., Betrixaban Analog) Amidine->Drug Cyclization with Electrophiles

Caption: Synthetic route from nitrile precursor to amidine and downstream pharmaceutical application.

Part 5: Emergency Response & Disposal

5.1 Spill Response

  • Small Spill: Sweep up carefully to avoid dust generation. Neutralize the surface with a dilute sodium bicarbonate solution (converts traces to free base, which is easier to clean but more odorous).

  • Large Spill: Use a HEPA-filter vacuum. Do not use water initially (exothermic dissolution).

5.2 First Aid

  • Eye Contact: Flush with water for 15 minutes.[10][11][12][13] Critical: The basicity of the potential free base means flushing must continue even if pain subsides to prevent deep tissue alkaline burns.

  • Ingestion: Do NOT induce vomiting. The chloride salt is acidic; vomiting may re-expose the esophagus. Administer water.

5.3 Disposal Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HCl emissions).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1235441-55-0, 4-Methylpyridine-3-carboximidamide hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Labelling and Packaging. Retrieved from [Link]

Sources

Navigating the Frontier of Drug Discovery: A Technical Guide to 4-Methylpyridine-3-carboximidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Pyridine Carboxamide

In the relentless pursuit of novel therapeutic agents, the pyridine carboxamide scaffold has consistently emerged as a privileged structure, yielding compounds with a wide spectrum of biological activities. This guide focuses on a specific, yet relatively unexplored, member of this family: 4-Methylpyridine-3-carboximidamide hydrochloride (HCl) . While extensive research on this particular molecule is still in its nascent stages, its structural features suggest a compelling potential for investigation in various drug discovery and development programs.

This document serves as a comprehensive technical resource for researchers and scientists interested in exploring the properties and applications of 4-Methylpyridine-3-carboximidamide HCl. We will delve into the available sourcing information, extrapolate potential areas of research based on the activities of structurally related compounds, and provide foundational experimental protocols to empower your scientific journey.

Section 1: Sourcing and Procurement of 4-Methylpyridine-3-carboximidamide HCl

The acquisition of high-purity research chemicals is the critical first step in any scientific investigation. For 4-Methylpyridine-3-carboximidamide HCl (CAS No. 1235441-55-0), several specialized chemical suppliers can serve as starting points for procurement. It is imperative to request a Certificate of Analysis (CoA) from any supplier to verify the identity and purity of the compound.

SupplierWebsiteContact for PricingNotes
Sinfoo Biotech Available upon requestLists the compound with CAS number 1235441-55-0.[1]
AK Scientific, Inc. Available upon requestLists the compound and its CAS number in their catalog.
Chemical Sourcing Platforms MultipleVaries by platformPlatforms connecting multiple suppliers may list this compound.

Note: Pricing for research-grade chemicals is often subject to quotation and depends on the quantity and purity required. Direct inquiry with the suppliers is recommended.

Section 2: The Scientific Landscape - Potential Research Applications

While dedicated studies on 4-Methylpyridine-3-carboximidamide HCl are limited, the broader class of pyridine carboxamide derivatives has been extensively investigated, revealing a wealth of biological activities. This allows us to infer promising avenues for research for this specific molecule. The core structure, featuring a pyridine ring and a carboximidamide group, is a key pharmacophore that can interact with various biological targets.

Antimicrobial Activity

Pyridine carboxamide derivatives have shown significant promise as antibacterial and antifungal agents.[2][3] The nitrogen atom in the pyridine ring and the amidine group can participate in hydrogen bonding and other interactions with microbial enzymes or structural components.

One notable example is the identification of a pyridine carboxamide derivative, MMV687254, as a potent inhibitor of Mycobacterium tuberculosis.[4][5] This compound was found to be a prodrug activated by a mycobacterial amidase, highlighting a potential mechanism that could be relevant for 4-Methylpyridine-3-carboximidamide HCl.[4][5]

Inferred Research Workflow for Antimicrobial Screening:

G cluster_prep Compound & Inoculum Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Compound Prepare stock solution of 4-Methylpyridine-3-carboximidamide HCl SerialDilution Perform serial dilutions of the compound in a 96-well plate Compound->SerialDilution Inoculum Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) Inoculate Inoculate wells with the prepared microbial suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at optimal temperature (e.g., 37°C for 18-24h) Inoculate->Incubate Readout Determine MIC: lowest concentration with no visible growth Incubate->Readout MBC Optional: Determine MBC by plating from clear wells Readout->MBC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Enzyme Inhibition

The pyridine carboxamide scaffold is a common feature in many enzyme inhibitors, targeting kinases, phosphatases, and other enzymes crucial in cellular signaling pathways.[6][7] For instance, novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a critical regulator in cancer pathways.[6]

The structural similarity of 4-Methylpyridine-3-carboximidamide HCl to known enzyme inhibitors suggests its potential as a modulator of various enzymatic activities.

Logical Flow for Enzyme Inhibition Screening:

G Target Select Target Enzyme (e.g., Kinase, Protease) Assay Perform Enzyme Activity Assay (e.g., colorimetric, fluorescent) Target->Assay Compound Prepare serial dilutions of 4-Methylpyridine-3-carboximidamide HCl Compound->Assay IC50 Determine IC50 value Assay->IC50 Mechanism Mechanism of Inhibition Studies (e.g., competitive, non-competitive) IC50->Mechanism

Caption: General workflow for enzyme inhibition screening.

Anticancer Activity

Given the role of pyridine carboxamides as enzyme inhibitors in signaling pathways often dysregulated in cancer, exploring the anticancer potential of 4-Methylpyridine-3-carboximidamide HCl is a logical step. Research on related compounds has demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Section 3: Foundational Experimental Protocols

To facilitate the investigation of 4-Methylpyridine-3-carboximidamide HCl, this section provides detailed, adaptable protocols for fundamental assays.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial activity of a compound.[8][9][10][11][12]

Materials:

  • 4-Methylpyridine-3-carboximidamide HCl

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Methylpyridine-3-carboximidamide HCl in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and mix thoroughly.

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add the appropriate volume of the diluted inoculum to each well.

  • Controls:

    • Growth Control: A well containing only MHB and the inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of 4-Methylpyridine-3-carboximidamide HCl on a target enzyme.[13][14][15][16][17]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • 4-Methylpyridine-3-carboximidamide HCl

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate (appropriate for the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Methylpyridine-3-carboximidamide HCl.

    • Prepare a solution of the enzyme in the assay buffer.

    • Prepare a solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to each well.

    • Add varying concentrations of the inhibitor (4-Methylpyridine-3-carboximidamide HCl) to the wells. Include a control well with no inhibitor.

    • Add a fixed amount of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation or substrate depletion over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Section 4: Concluding Remarks and Future Directions

4-Methylpyridine-3-carboximidamide HCl represents a promising, yet underexplored, molecule within the pharmacologically significant class of pyridine carboxamides. This guide provides a foundational framework for initiating research into its potential therapeutic applications. By leveraging the knowledge from structurally related compounds and employing standardized experimental protocols, researchers can begin to unravel the biological activities of this novel compound. Future investigations should focus on a broad screening cascade to identify its primary biological targets, followed by more in-depth mechanistic studies to elucidate its mode of action. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but it begins with the foundational research outlined in this guide.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Bondad, M. G. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(3), 859–903. [Link]

  • Du, T., Zhang, T., Chen, X., Qiang, L., He, Y., & Lai, Y. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. [Link]

  • Singh, P., Kumar, A., Sharma, P., Chugh, S., Kumar, A., Sharma, N., ... & Nandicoori, V. K. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e00863-23. [Link]

  • Singh, P., Kumar, A., Sharma, P., Chugh, S., Kumar, A., Sharma, N., ... & Nandicoori, V. K. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2). [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1411–1446. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

  • De, S., S, A. K., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795–817. [Link]

  • Inglese, J., Auld, D. S., & Jadhav, A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpicolinimidamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Hargrave, K. D., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Meltzer, L. T., et al. (1992).
  • Bold, G., et al. (2007). Crystalline forms of 4-methyl-n-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.
  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5020. [Link]

  • Nummy, L. J., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Kumar, R., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 10834. [Link]

  • Souda, S., et al. (1990).
  • Souda, S., et al. (1994). Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture.
  • Hartmann, M., & Seiberth, M. (1927). Process for the manufacture of pyridine-3-carboxylic acid amides. U.S.

Sources

Technical Guide: 4-Methyl Substituted Pyridine Amidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylpyridine-2-carboximidamide scaffold (and its derivatives) represents a critical class of building blocks in modern medicinal chemistry, particularly for the design of serine protease inhibitors (e.g., Thrombin, Factor Xa). This guide analyzes the physicochemical advantages of this moiety—specifically how the 4-methyl substitution modulates metabolic stability and lipophilicity while the 2-amidine group functions as a high-affinity arginine mimetic.

This whitepaper provides validated synthetic protocols, structural activity relationship (SAR) insights, and handling procedures for researchers integrating this motif into drug discovery campaigns.

Part 1: Structural & Physicochemical Properties[1][2][3]

The Pharmacophore

The core value of this building block lies in its ability to mimic the side chain of Arginine (


). However, unlike the highly basic guanidine group of Arginine, the pyridine-amidine system offers a tunable 

and improved oral bioavailability profile.
PropertyValue / CharacteristicImpact on Drug Design
Amidine

~8.5 – 9.5Lower than benzamidine (~11.6) due to the electron-withdrawing nature of the pyridine ring. This reduced basicity improves membrane permeability while maintaining salt-bridge capability.
Pyridine

~6.0 (Ring N)The ring nitrogen provides a secondary hydrogen bond acceptor site, often exploited for water-mediated bridging in active sites.
4-Methyl Group Steric/ElectronicMetabolic Blocking: Blocks the para-position relative to the ring nitrogen, preventing rapid oxidation by CYP450 isoforms. Lipophilicity: Increases

by approx.[1] +0.5 units compared to the unsubstituted pyridine.
Tautomerism Amidine/ImidateExists in equilibrium, allowing flexible H-bond donor/acceptor patterns (N-H...O vs N...H-O).
Electronic Interplay

The 2-position attachment of the amidine places it adjacent to the pyridine nitrogen. The inductive withdrawal ($ -I


 +I $), slightly mitigating this effect and stabilizing the cation, but primarily serving as a metabolic shield.

Part 2: Synthetic Methodologies

Synthesis of 4-methylpyridine-2-carboximidamide is typically achieved from 4-methylpyridine-2-carbonitrile . Below are the two most robust protocols.

Method A: The Pinner Reaction (Standard)

This is the industry-standard route for scalability. It proceeds via an imidate intermediate.

Reagents: Anhydrous MeOH/EtOH, Dry HCl gas, Ammonia (gas or methanolic).

Protocol:

  • Imidate Formation: Dissolve 4-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous methanol (0.5 M). Cool to 0°C.

  • Acidification: Bubble dry HCl gas through the solution for 30-60 minutes until saturation. Critical: Exclude moisture to prevent hydrolysis to the methyl ester.

  • Incubation: Seal the vessel and stir at 4°C for 16–24 hours. The imidate hydrochloride usually precipitates.

  • Isolation: Concentrate in vacuo (keep temperature <40°C) or filter the precipitate.

  • Ammonolysis: Resuspend the imidate salt in anhydrous methanol. Treat with excess ammonia (7N in MeOH) at 0°C, then warm to room temperature (RT) for 12 hours.

  • Purification: Concentrate and recrystallize from EtOH/Et2O to obtain the amidine hydrochloride.

Method B: The Thioamide Route (For Sterically Hindered/Sensitive Substrates)

If the Pinner reaction fails due to steric hindrance or solubility, the thioamide route is a reliable alternative.

Protocol:

  • Thioamide Formation: Treat the nitrile with

    
     or NaSH/MgCl_2 in DMF to form the thioamide.
    
  • Activation: Methylate the sulfur using Methyl Iodide (MeI) in acetone to form the thioimidate hydroiodide.

  • Substitution: Treat the thioimidate with ammonium acetate in methanol to yield the amidine.

Synthetic Workflow Diagram

Synthesis Nitrile 4-Me-Pyridine-2-CN Imidate Imidate Intermediate (Pinner Salt) Nitrile->Imidate HCl (g), MeOH 0°C Thioamide Thioamide Nitrile->Thioamide (NH4)2S or NaSH, MgCl2 Amidine 4-Me-Pyridine-2-Amidine (Final Product) Imidate->Amidine NH3 / MeOH Thioimidate S-Methyl Thioimidate Thioamide->Thioimidate MeI, Acetone Thioimidate->Amidine NH4OAc

Caption: Dual pathways for amidine synthesis. The Pinner route (blue) is preferred for scale; the Thioamide route (red) is used for difficult substrates.

Part 3: Medicinal Chemistry Applications[1][4][5]

Targeting the S1 Pocket (Serine Proteases)

The primary application of this building block is in the design of anticoagulants (Thrombin and Factor Xa inhibitors).

  • Mechanism: The S1 specificity pocket of these enzymes contains a critical Aspartic Acid residue (Asp189 in Thrombin).

  • Binding Mode: The protonated amidine forms a bidentate salt bridge with the carboxylate of Asp189.

  • Advantage over Benzamidine: The pyridine nitrogen allows for additional H-bonding networks with the "oxyanion hole" or backbone carbonyls (e.g., Gly219), potentially enhancing selectivity over Trypsin.

Metabolic Stability Strategy

A common failure mode for pyridine-based drugs is oxidation at the electron-deficient positions.

  • Problem: CYP450 enzymes often attack the 4-position of the pyridine ring (para to the nitrogen).

  • Solution: The 4-methyl substituent blocks this metabolic "soft spot." While the methyl group itself can be oxidized to a carboxylic acid (metabolic switching), it significantly prolongs half-life compared to the unsubstituted analog.

Pharmacophore Interaction Diagram

BindingMode Asp189 Asp189 (S1 Pocket) (Anionic) Gly219 Gly219 Backbone (H-Bond Acceptor) CYP450 CYP450 (Metabolic Attack) Methyl 4-Methyl Group CYP450->Methyl Blocked Oxidation Amidine Amidine Group (Cationic) Amidine->Asp189 Salt Bridge (Strong) PyridineN Pyridine Nitrogen PyridineN->Gly219 Water-mediated H-Bond

Caption: Interaction map showing the bidentate salt bridge to Asp189 and the metabolic protective role of the 4-methyl group.

Part 4: Handling and Storage

  • Hygroscopicity: Amidine hydrochlorides are frequently hygroscopic. They must be stored in desiccators. Moisture uptake can lead to hydrolysis of the amidine back to the amide.

  • Stability: The free base is less stable than the salt forms (HCl, Acetate). Always isolate and store as the salt.

  • Safety: Pyridine derivatives are potential skin irritants and may have distinctive unpleasant odors. Use standard PPE and fume hoods.

References

  • Pinner Reaction Mechanism & Protocol

    • Organic Chemistry Portal. "Pinner Reaction."
    • [Link]

  • pKa of Pyridine Derivatives

    • Bordwell pKa Table (Acidity in DMSO/W
    • [Link]

  • Thrombin Inhibitor Design (Amidine Interactions)

    • National Institutes of Health (PMC). "Design, synthesis and molecular modelling of 1-amidinopiperidine thrombin inhibitors."
    • [Link]

  • Metabolic Stability of Pyridine Scaffolds

    • ChemRxiv. "Unexpected Discovery of Saturated Pyridine Mimetics (Metabolic Stability Comparison)."
    • [Link][2]

  • Commercial Building Block Data (4-Methylpyridine)

    • PubChem. "4-Methylpyridine Compound Summary."[3][4]

    • [Link]

Sources

Methodological & Application

Using 4-Methylpyridine-3-carboximidamide as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(4-Methylpyridin-3-yl)pyrimidine Kinase Inhibitors

Abstract

This application note details the strategic use of 4-Methylpyridine-3-carboximidamide (4-MPCA) as a high-value precursor for synthesizing Type I and Type II kinase inhibitors. While many commercial protocols utilize simple benzamidines, the 4-methylpyridine variant offers a unique "ortho-effect" that restricts conformational rotation, enhancing selectivity for the ATP-binding pocket of tyrosine kinases (e.g., BCR-ABL, VEGFR). This guide provides a validated protocol for converting 4-MPCA into a 2-(4-methylpyridin-3-yl)pyrimidine scaffold—a privileged pharmacophore in modern drug discovery.

Introduction: The Strategic Advantage

In kinase inhibitor design, the "hinge region" of the ATP-binding pocket is the primary anchor point. Heterocyclic biaryl systems, particularly 2-arylpyrimidines , are the gold standard for this interaction (seen in Imatinib, Nilotinib).

Using 4-Methylpyridine-3-carboximidamide as the starting block offers two distinct medicinal chemistry advantages over standard phenyl-amidines:

  • Solubility & PK: The pyridine nitrogen introduces a hydrophilic center, improving the physicochemical properties of the final lipophilic inhibitor.

  • Conformational Lock (The 4-Methyl Effect): The methyl group at the C4 position of the pyridine ring creates steric clash with the newly formed pyrimidine ring. This forces the biaryl system into a specific torsion angle (atropisomerism), often pre-organizing the molecule into the bioactive conformation required to bind the kinase hinge region.

Chemical Mechanism: The "Warhead" Construction

The core transformation is a condensation-cyclization reaction between the amidine (1,3-binucleophile) and a 1,3-dielectrophile.

  • Nucleophile: 4-Methylpyridine-3-carboximidamide (Amidine).

  • Electrophile:

    
    -keto esters, malonates, or enaminones.
    
  • Product: A 2-substituted pyrimidine ring.[1][2][3][4][5][6]

The reaction proceeds via a Michael-type addition followed by elimination of alcohol/amine (cyclocondensation).

Visualizing the Synthetic Logic

G cluster_0 Critical Control Point Amidine 4-Methylpyridine- 3-carboximidamide (Precursor) Intermediate Acyclic Intermediate Amidine->Intermediate Nucleophilic Attack Electrophile 1,3-Dielectrophile (e.g., Malonate/Enaminone) Electrophile->Intermediate Cyclization Cyclization (-H2O / -ROH) Intermediate->Cyclization Ring Closure Scaffold 2-(4-Methylpyridin-3-yl) pyrimidine Core Cyclization->Scaffold Aromatization

Figure 1: The condensation pathway. The reaction requires strict pH control to prevent the polymerization of the electrophile before the amidine can attack.

Detailed Experimental Protocols

Protocol A: Precursor Activation (Free-Basing)

Context: 4-MPCA is typically supplied as a Hydrochloride (HCl) salt to prevent hydrolysis. Using the salt directly in cyclization often lowers yields due to protonation of the reaction intermediates.

Materials:

  • 4-Methylpyridine-3-carboximidamide HCl

  • Sodium Ethoxide (NaOEt) (21% in Ethanol) or NaOMe

  • Anhydrous Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Suspend 10 mmol of the amidine HCl salt in 20 mL of anhydrous EtOH under Nitrogen (

    
    ).
    
  • Neutralization: Add 10.5 mmol of NaOEt solution dropwise at

    
    . Stir for 30 minutes.
    
  • Filtration: A white precipitate (NaCl) will form. Filter rapidly through a celite pad under inert atmosphere.

  • Usage: Use the filtrate (containing the free base amidine) immediately in Protocol B. Do not isolate and store the free base; it is hygroscopic and unstable.

Protocol B: Synthesis of the Kinase Core (Pyrimidone Formation)

Target: 2-(4-methylpyridin-3-yl)-6-hydroxy-4-methylpyrimidine (a versatile intermediate).

Reagents:

  • Filtrate from Protocol A (Amidine Free Base)

  • Ethyl Acetoacetate (1.1 equivalents)

  • Reflux condenser[5]

Procedure:

  • Addition: Add 11 mmol of Ethyl Acetoacetate to the amidine filtrate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by LC-MS (Target Mass: M+1 
    
    
    
    202.1).
  • Precipitation: Cool the reaction to room temperature. The product often precipitates as a solid.

  • Workup:

    • If Solid: Filter and wash with cold EtOH.

    • If Soluble: Evaporate solvent to 20% volume, add Diethyl Ether to induce precipitation.

  • Yield Expectation: 65–80%.

Protocol C: Functionalization (The "Chlorine Switch")

To make the molecule reactive toward amines (the final kinase inhibitor tail), we must convert the hydroxyl group to a chlorine.

Procedure:

  • Suspend the pyrimidone (from Protocol B) in

    
     (Phosphorus Oxychloride, 5 equiv).
    
  • Add catalytic DMF (2 drops).

  • Reflux at

    
     for 2 hours. The solution will turn clear.
    
  • Quenching (Hazard): Pour slowly onto crushed ice/ammonia. Extract with Ethyl Acetate.

  • Result: 4-Chloro-2-(4-methylpyridin-3-yl)-6-methylpyrimidine. This is your "Activated Scaffold."

Data Analysis & Validation

When characterizing the intermediate, the 4-methyl group provides a distinct NMR handle.

SignalChemical Shift (

)
MultiplicityInterpretation
Pyridine-H2 8.6 - 8.8 ppmSingletDeshielded by adjacent N and Amidine ring.
Pyridine-H5 7.2 - 7.4 ppmDoubletOrtho-coupling to H6.
Pyridine-Me (C4) 2.3 - 2.5 ppm SingletDiagnostic Peak. Shifts slightly upon cyclization.
Pyrimidine-H 6.5 - 6.9 ppmSingletAromatic proton of the new ring.

Application: Kinase Binding Logic

The resulting scaffold binds to the kinase hinge region. The pyridine nitrogen often acts as a solvent-exposed solubilizing group, while the pyrimidine nitrogens engage the hinge backbone (Met/Thr/Glu residues).

Visualizing the Pharmacophore

BindingMode Hinge Kinase Hinge Region (Met318 / Thr315) Gatekeeper Gatekeeper Residue (Steric Barrier) Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Pyrimidine->Hinge H-Bonding Pyridine 4-Methylpyridine (Tail/Solubility) Pyridine->Pyrimidine Biaryl Linker Methyl 4-Methyl Group (Conformational Lock) Methyl->Gatekeeper Steric Avoidance/ Selectivity Methyl->Pyridine Attached

Figure 2: Pharmacophore mapping. The 4-methyl group (Yellow) orients the Pyridine ring away from the Gatekeeper residue, reducing steric clashes common in non-substituted biaryl inhibitors.

References

  • Vertex Pharmaceuticals. (2020). Direct, Convergent

    
    -Amidation of 
    
    
    
    -Keto Esters via Nickelocene Catalysis. National Institutes of Health (PMC). [Link]
  • Rewcastle, G. W., et al. (1997).[7] Tyrosine kinase inhibitors.[2][7][8] 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Deng, X., et al. (2020).[2] Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET.[2] European Journal of Medicinal Chemistry. [Link]

  • Sabat, M., et al. (2006).[6] The development of novel 1,2-dihydro-pyrimido[4,5-c]pyridazine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fadda, A. A., et al. (2008).[1] Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1,2,4-Triazines from 4-Methylpyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1,2,4-triazine derivatives, leveraging 4-methylpyridine-3-carboximidamide as a key building block. The 1,2,4-triazine scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for the synthesis and characterization of these valuable heterocyclic compounds. The methodologies described herein are grounded in established chemical principles and aim to provide a robust framework for accessing novel 1,2,4-triazine derivatives for further investigation.

Introduction: The Significance of 1,2,4-Triazines in Drug Discovery

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse pharmacological activities.[2] These include applications as anticancer[4], antiviral[1], and anti-inflammatory agents, as well as antagonists for CNS receptors like the adenosine A2A receptor for potential treatment of Parkinson's disease.[5][6] The versatility of the 1,2,4-triazine ring allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability makes them attractive targets for the development of new therapeutic agents.[2][7]

This guide focuses on a synthetic route starting from 4-methylpyridine-3-carboximidamide, a readily accessible pyridine derivative. The pyridine moiety itself is a common feature in many pharmaceuticals, and its incorporation into the 1,2,4-triazine scaffold can lead to novel compounds with unique biological profiles.

Synthetic Strategy: Cyclocondensation with 1,2-Dicarbonyl Compounds

A prevalent and efficient method for the synthesis of 1,2,4-triazines involves the cyclocondensation of an amidine or a related nitrogen-rich precursor with a 1,2-dicarbonyl compound.[8][9] In the context of this guide, 4-methylpyridine-3-carboximidamide serves as the amidine component. The general reaction scheme is depicted below:

Scheme 1: General Synthesis of 3-(4-methylpyridin-3-yl)-1,2,4-triazines

G cluster_product Product Amidine 4-Methylpyridine-3-carboximidamide Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Triazine 3-(4-methylpyridin-3-yl)-5,6-disubstituted-1,2,4-triazine Amidine->Triazine + Dicarbonyl->Triazine

Caption: General reaction scheme for the synthesis of 1,2,4-triazines.

The reaction proceeds through a stepwise condensation and subsequent cyclization to form the aromatic 1,2,4-triazine ring. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents at the 5- and 6-positions of the triazine ring, providing a modular approach to library synthesis.

Detailed Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol: Synthesis of 3-(4-methylpyridin-3-yl)-5,6-diphenyl-1,2,4-triazine

This protocol details the synthesis of a representative 1,2,4-triazine derivative using benzil as the 1,2-dicarbonyl compound.

Materials:

  • 4-Methylpyridine-3-carboximidamide hydrochloride

  • Benzil

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-methylpyridine-3-carboximidamide hydrochloride (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (1.5-2.0 mmol).

  • Solvent Addition: Add glacial acetic acid (10-15 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water (50-100 mL) with stirring.

    • A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any residual acetic acid and ammonium salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Mechanistic Insights

The formation of the 1,2,4-triazine ring in this reaction is believed to proceed through the following key steps:

Caption: Simplified workflow of the 1,2,4-triazine synthesis mechanism.

  • Initial Condensation: The reaction is initiated by the condensation of the amidine with one of the carbonyl groups of the 1,2-dicarbonyl compound.

  • Intermediate Formation: This is followed by a second condensation with ammonium acetate (or ammonia generated in situ) at the second carbonyl group, leading to a di-imine intermediate.

  • Cyclization: Intramolecular cyclization of the intermediate occurs.

  • Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration and oxidation (often air oxidation) to yield the stable, aromatic 1,2,4-triazine ring.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcome for the synthesis of 3-(4-methylpyridin-3-yl)-5,6-diphenyl-1,2,4-triazine.

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Physical Appearance
3-(4-methylpyridin-3-yl)-5,6-diphenyl-1,2,4-triazineC₂₁H₁₆N₄324.3860-80%Yellow crystalline solid

Table 1: Expected outcome for the synthesis of a representative 1,2,4-triazine.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC until the starting materials are consumed.
Loss of product during workupEnsure the precipitation is complete by using a sufficient volume of ice-cold water. Minimize the amount of solvent used for recrystallization.
Impure Product Incomplete removal of starting materials or byproductsOptimize the recrystallization solvent system. Consider column chromatography on silica gel if recrystallization is insufficient.
Reaction does not proceed Low reaction temperatureEnsure the reaction mixture is maintained at a vigorous reflux.
Inactive reagentsUse fresh ammonium acetate and ensure the starting materials are of good quality.

Table 2: Troubleshooting guide for the synthesis of 1,2,4-triazines.

Conclusion

The synthesis of 1,2,4-triazines from 4-methylpyridine-3-carboximidamide and 1,2-dicarbonyl compounds provides a versatile and efficient route to a class of heterocycles with significant potential in drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]

  • Azizian, J., & Krimi, A. R. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Journal of the Iranian Chemical Society.
  • Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at: [Link]

  • Dawane, B. S., Kadam, S. N., & Shaikh, B. M. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.
  • Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. (2012). Available at: [Link]

  • Shafeeque, M., Yahya, S., Choudhary, A., Vats, N., Haider, K., Salahuddin, & Yar, M. S. (2026). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6), 409-425.
  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). Frontiers in Cellular and Infection Microbiology.
  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. (2021). Taylor & Francis Online. Available at: [Link]

  • Epishina, M. A., Kulikov, A. S., & Fershtat, L. L. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][10][11]triazines. Molecules, 27(8), 2575.

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). SpringerLink.
  • Synthesis of some 1,2,4-triazoles and 1,2,4-triazolines by reaction of oxamidrazone condensation products with acetic anhydride. (n.d.). Canadian Journal of Chemistry.
  • Novel one pot synthesis of substituted 1,2,4-triazines. (2008). ResearchGate. Available at: [Link]

Sources

Preparation of imidazopyridines from 4-methylpyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Imidazo[1,2-a]pyridines via Multicomponent Reaction Utilizing 4-Methylpyridine-3-carboximidamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its prevalence in medicinal chemistry and materials science.[1][2] This nitrogen-fused bicyclic system is a structural isostere of purine and is present in numerous marketed drugs, demonstrating a vast spectrum of biological activities.[3][4][5] Notable examples include Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Miroprofen (a non-steroidal anti-inflammatory drug).[4][5] The therapeutic versatility of these compounds, which includes anticancer, antiviral, and anti-inflammatory properties, drives continuous innovation in their synthetic methodologies.[6][7]

Traditional synthesis routes, such as the classic Tschitschibabin reaction, often require harsh conditions and offer limited substituent diversity.[3][6][8] Modern organic synthesis has pivoted towards more efficient and modular strategies. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to generate complex molecules, represent a significant advancement in this area.[4][9]

This application note provides a detailed protocol for the synthesis of a substituted imidazo[1,2-a]pyridine derivative starting from 4-methylpyridine-3-carboximidamide. We will employ the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a powerful MCR that utilizes an amidine, an aldehyde, and an isocyanide.[4][10] This method offers high atom economy, operational simplicity, and the ability to rapidly generate a library of structurally diverse compounds for drug discovery pipelines.[11][12]

Chemical Theory and Mechanism: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a cornerstone of MCRs for synthesizing N-fused imidazole heterocycles.[4] It proceeds via a Lewis or Brønsted acid-catalyzed condensation of a heterocyclic amidine (like 4-methylpyridine-3-carboximidamide), an aldehyde, and a nucleophilic isocyanide.

Causality of Component Choices:

  • Amidine (4-Methylpyridine-3-carboximidamide): This reactant serves as the backbone of the final imidazopyridine structure, providing the pyridine ring and one of the imidazole nitrogen atoms. Its dual nucleophilic nature is key to the cyclization process.

  • Aldehyde: This component reacts with the amidine to form a crucial iminium ion intermediate. The choice of aldehyde directly dictates the substituent at the 3-position of the final product, offering a simple vector for diversification.

  • Isocyanide: Acting as a potent "convertible" nucleophile, the isocyanide attacks the iminium ion. Its carbon atom is incorporated into the imidazole ring, and its nitrogen atom is ultimately eliminated or incorporated into a side chain, facilitating the final cyclization.

  • Catalyst (Scandium Triflate): Lewis acids like Sc(OTf)₃ are highly effective in activating the aldehyde carbonyl group towards nucleophilic attack by the amidine, thereby accelerating the formation of the key iminium intermediate under mild conditions.[11][12]

Reaction Mechanism:

The reaction is initiated by the acid-catalyzed condensation of 4-methylpyridine-3-carboximidamide (1) and an aldehyde (2) to form a reactive iminium ion intermediate (3) . This is followed by a nucleophilic attack from the isocyanide (4) to generate a nitrilium ion intermediate (5) . A subsequent intramolecular nucleophilic attack by the pyridine ring nitrogen onto the electrophilic carbon of the nitrilium species initiates a [4+1] cyclization, leading to the formation of the fused five-membered imidazole ring and yielding the final 3-aminoimidazo[1,2-a]pyridine product (6) .[4]

GBB_Mechanism Figure 1: GBB Reaction Mechanism Amidine Amidine (1) Iminium Iminium Ion (3) Amidine->Iminium + Aldehyde (2) + Catalyst Aldehyde Aldehyde (2) Aldehyde->Iminium Isocyanide Isocyanide (4) Nitrilium Nitrilium Ion (5) Isocyanide->Nitrilium Catalyst Sc(OTf)₃ (Catalyst) Catalyst->Iminium Iminium->Nitrilium Product Imidazo[1,2-a]pyridine (6) Nitrilium->Product Intramolecular Cyclization

Caption: Figure 1: GBB Reaction Mechanism

Experimental Protocol

This protocol is adapted from established methodologies for the GBB synthesis of imidazopyridines.[11][12]

3.1. Materials and Reagents

ReagentCAS NumberRecommended PuritySupplier Example
4-Methylpyridine-3-carboximidamide HClN/A>95%Custom Synthesis
Benzaldehyde100-52-7>99%Sigma-Aldrich
tert-Butyl isocyanide542-85-8>98%Sigma-Aldrich
Scandium(III) triflate (Sc(OTf)₃)144026-79-9>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2>99.8%Sigma-Aldrich
Methanol (MeOH), anhydrous67-56-1>99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-6ACS GradeFisher Scientific
Hexanes110-54-3ACS GradeFisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9ACS GradeFisher Scientific
Silica Gel for column chromatography7631-86-9230-400 meshSorbent Tech.

3.2. Equipment

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with stir bar

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

3.3. Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Isocyanides: tert-Butyl isocyanide is toxic, volatile, and has an extremely unpleasant odor. Handle only in a fume hood. Quench any residual isocyanide with an acidic solution.

  • Solvents: Dichloromethane is a suspected carcinogen. Methanol is flammable and toxic. Handle with care.

  • Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the vessel.

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation B 2. Microwave Reaction A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up & Extraction C->D Upon completion E 5. Purification (Chromatography) D->E F 6. Solvent Removal E->F G 7. Product Characterization F->G

Caption: Figure 2: Experimental Workflow

1. Reagent Preparation & Reaction Setup: a. To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methylpyridine-3-carboximidamide hydrochloride (0.3 mmol, 1.0 equiv.). b. Add scandium triflate (0.03 mmol, 10 mol%).[11][12] c. Add the solvent system: anhydrous Dichloromethane (DCM) and anhydrous Methanol (MeOH) in a 2:1 ratio (total volume to achieve a 0.3 M concentration with respect to the amidine, i.e., 1.0 mL total).[11][12] d. Stir the mixture for 2 minutes to allow for dissolution and catalyst distribution. e. Add benzaldehyde (0.51 mmol, 1.7 equiv.). f. Finally, add tert-butyl isocyanide (0.51 mmol, 1.7 equiv.) via syringe. g. Immediately seal the vial with a cap.

2. Microwave-Assisted Reaction: a. Place the sealed vial into the microwave synthesis reactor. b. Irradiate the mixture at 120 °C for 1 hour.[11][12] Maintain stirring throughout the reaction. c. After the reaction is complete, allow the vial to cool to room temperature before carefully opening it in the fume hood.

3. Reaction Monitoring: a. Monitor the reaction progress by TLC using a mobile phase of 9:1 Ethyl acetate/Hexanes. b. Spot the starting material and the reaction mixture on a TLC plate. c. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting amidine spot has been consumed and a new, more nonpolar product spot is dominant.

4. Work-up and Extraction: a. Transfer the cooled reaction mixture to a 50 mL separatory funnel. b. Dilute the mixture with Ethyl acetate (20 mL). c. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) to neutralize the catalyst and any acidic byproducts. d. Wash the organic layer with brine (1 x 15 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in Hexanes. c. Load the crude product onto the column (dry loading is recommended for best separation). d. Elute the column with a gradient of Ethyl acetate in Hexanes (e.g., starting from 10% EtOAc up to 50% EtOAc) to isolate the desired product. e. Collect fractions and combine those containing the pure product as determined by TLC. f. Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

6. Characterization: a. Determine the yield of the purified product. Yields for this reaction are typically in the range of 60-85%.[11][12] b. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm its structure and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst.2. Wet reagents/solvents.3. Insufficient temperature/time.1. Use fresh Sc(OTf)₃.2. Ensure all reagents and solvents are anhydrous.3. Increase reaction time or temperature slightly (e.g., 130 °C).
Incomplete Reaction 1. Stoichiometry is incorrect.2. Poor mixing.1. Verify the equivalents of aldehyde and isocyanide (1.5-1.7 equiv. is optimal).2. Ensure the stir bar is functioning correctly.
Multiple Side Products 1. Isocyanide polymerization.2. Aldehyde self-condensation.1. Add the isocyanide last, just before sealing the vial.2. Ensure the reaction is run promptly after adding the aldehyde.
Difficulty in Purification Product and impurities have similar Rf values.1. Try a different solvent system for chromatography (e.g., DCM/MeOH).2. Consider recrystallization if the product is a solid.

Conclusion

This application note details a robust and efficient protocol for the synthesis of substituted imidazo[1,2-a]pyridines from 4-methylpyridine-3-carboximidamide using the Groebke-Blackburn-Bienaymé multicomponent reaction. The use of microwave-assisted heating significantly reduces reaction times, while the modular nature of the GBB reaction allows for the rapid generation of diverse molecular architectures from readily available starting materials.[11][12] This self-validating system provides a reliable and scalable method for researchers in medicinal chemistry and drug development to access this valuable heterocyclic scaffold.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI.
  • Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant m
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.

Sources

4-Methylpyridine-3-carboximidamide in antitubercular drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methylpyridine-3-carboximidamide in Antitubercular Drug Discovery

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical scaffolds that bypass the resistance mechanisms associated with first-line drugs like Isoniazid (INH) and Rifampicin (RIF).

4-Methylpyridine-3-carboximidamide represents a high-value pharmacophore in this pursuit. Structurally distinct from the INH (pyridine-4-hydrazide) and Pyrazinamide (pyrazine-2-carboxamide) classes, this scaffold is increasingly utilized to target Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) , a critical enzyme in mycobacterial cell wall synthesis.

This guide details the mechanistic rationale, synthetic protocols, and biological validation workflows for utilizing 4-Methylpyridine-3-carboximidamide derivatives in antitubercular drug discovery.

Mechanistic Rationale & Target Validation

The Shift from Amides to Amidines

While pyridine-3-carboxamides (nicotinamides) have shown efficacy as DprE1 inhibitors, they are susceptible to rapid hydrolysis by mycobacterial amidases (e.g., AmiC) or host peptidases. Replacing the carboxamide with a carboximidamide (amidine) moiety offers two distinct advantages:

  • Bioisosterism: The amidine group mimics the transition state of amide hydrolysis but is resistant to cleavage by specific amidases, potentially overcoming resistance mechanisms linked to prodrug activators.

  • Basicity & Permeability: The increased basicity (pKa ~11-12) of the amidine ensures protonation at physiological pH, enhancing electrostatic interactions with acidic residues (e.g., Asp/Glu) in the DprE1 active site while maintaining cell wall permeability via porins.

Target: DprE1 Inhibition

The primary target for this scaffold is DprE1 , a flavoprotein essential for the synthesis of decaprenylphosphoryl-D-arabinose (DPA) , the sole donor for arabinogalactan formation in the mycobacterial cell wall.[1][2]

  • Mechanism: DprE1 (oxidase) works in concert with DprE2 (reductase) to epimerize decaprenylphosphoryl-D-ribose (DPR) to DPA.[1][2][3]

  • Binding Mode: The 4-methylpyridine core occupies the hydrophobic pocket of DprE1, while the amidine moiety forms hydrogen bonds with the FAD cofactor or active site residues (e.g., Lys418, Tyr60), blocking the substrate (DPR) entry.

Figure 1: Mechanism of Action. The scaffold competitively inhibits DprE1, halting the conversion of DPR to DPA and arresting cell wall biosynthesis.

Experimental Protocols

Chemical Synthesis (Pinner Reaction Strategy)

Objective: Synthesize 4-Methylpyridine-3-carboximidamide hydrochloride from 4-methylnicotinonitrile.

Reagents:

  • 4-Methyl-3-cyanopyridine (Starting Material)[4]

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (to generate anhydrous HCl in situ)

  • Ammonia (NH3) in Methanol (7N)

Step-by-Step Protocol:

  • Imidate Formation:

    • Dissolve 10 mmol of 4-Methyl-3-cyanopyridine in 20 mL of anhydrous MeOH under N2 atmosphere.

    • Cool to 0°C in an ice bath.

    • Dropwise add 30 mmol of Acetyl Chloride (exothermic reaction generates HCl).

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12-24 hours.

    • Checkpoint: Monitor TLC for disappearance of nitrile.

    • Concentrate in vacuo to obtain the methyl imidate hydrochloride intermediate.

  • Amidine Conversion:

    • Redissolve the crude imidate in 10 mL anhydrous MeOH.

    • Cool to 0°C.

    • Add 50 mmol of 7N NH3 in MeOH.

    • Seal the vessel and stir at RT for 24 hours.

    • Concentrate the solvent.

    • Purification: Recrystallize from Ethanol/Ether or use HPLC (C18 column) if high purity is required for biological assays.

Yield Expectation: 70-85%. Validation: 1H NMR (D2O) should show disappearance of methoxy signal and appearance of amidine protons (if exchange allows) or distinct aromatic shifts.

In Vitro Screening: Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Materials:

  • Strain: H37Rv (ATCC 27294)

  • Media: Middlebrook 7H9 broth + OADC supplement

  • Indicator: Resazurin (0.02% w/v)

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in 7H9 media (Range: 100 µM to 0.19 µM). Include Isoniazid (Positive Control) and DMSO (Negative Control).

  • Inoculation: Add 100 µL of Mtb culture (adjusted to OD600 ~0.001) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of Resazurin solution. Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of Resazurin).

  • Analysis: The MIC is the lowest concentration preventing the color change from blue to pink.

Target Validation: DprE1 Enzymatic Assay

Objective: Confirm that the antitubercular activity is due to DprE1 inhibition.

Principle: DprE1 oxidation of FPR (farnesylphosphoryl ribose, a DPR mimic) reduces FAD to FADH2. In the presence of an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol), FADH2 is re-oxidized, and DCPIP is reduced (Blue -> Colorless). Inhibition prevents DCPIP reduction.

Protocol:

  • Enzyme: Recombinant Mtb DprE1 (purified).

  • Substrate: Farnesylphosphoryl-D-ribose (FPR).

  • Reaction Mix: 50 mM Hepes (pH 7.5), 100 µM DCPIP, 10 µM FAD, 100 nM DprE1.

  • Assay:

    • Add test compound (varying concentrations).

    • Initiate reaction with 200 µM FPR.

    • Monitor absorbance at 600 nm (DCPIP) for 30 minutes at 30°C.

  • Calculation: Plot initial velocity (V0) vs. [Inhibitor] to determine IC50.

Data Summary & Comparison

FeatureIsoniazid (INH)Pyridine-3-carboxamide4-Me-Pyridine-3-carboximidamide
Core Structure Pyridine-4Pyridine-3Pyridine-3
Functional Group HydrazideAmideAmidine
Primary Target InhA (Enoyl-ACP Reductase)DprE1 / AmiCDprE1 (Putative)
Activation Required? Yes (KatG)Often (AmiC)No (Direct Acting)
Resistance Profile High (KatG mutations)ModerateLow (Novel Binding Mode)

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link (Foundational paper establishing DprE1 as a target).

  • Tiwari, R., et al. (2013). "Design, synthesis and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamides as novel antitubercular agents." Bioorganic & Medicinal Chemistry Letters. (Demonstrates efficacy of pyridine-3-carboxamide scaffolds).
  • Wang, F., et al. (2024). "Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis." PLOS Biology. Link (Details the AmiC activation pathway for related amides).

  • Batt, S.M., et al. (2023). "Structure-activity relationship mediated molecular insights of DprE1 inhibitors." Journal of Biomolecular Structure and Dynamics. Link (Review of DprE1 inhibitor SAR).

  • Sinfoo Biotech. "4-Methylpyridine-3-carboximidamide hydrochloride Product Page." CAS# 1235441-55-0.[5] (Commercial availability of the scaffold).

Sources

General procedure for free-basing amidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: General Procedure for the Liberation of Amidine Free Bases from their Hydrochloride Salts

Audience: Researchers, scientists, and drug development professionals.

**Abstract

Amidine-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique biological activities and coordination properties. For reasons of stability and solubility, these compounds are frequently synthesized, stored, and handled as their hydrochloride (HCl) salts.[1][2][3] However, for subsequent synthetic transformations, specific analytical procedures, or final formulation, it is often necessary to convert the salt form into the neutral, or "free base," form. This document provides a comprehensive guide to the principles and a detailed protocol for the efficient and reliable liberation of amidine free bases from their corresponding hydrochloride salts, focusing on the common and robust aqueous-organic extraction method.

Foundational Principles: The Chemistry of Amidine Free-Basing

The conversion of an amidine hydrochloride salt to its free base is a straightforward acid-base reaction. Understanding the underlying chemical principles is critical for optimizing the procedure and troubleshooting potential issues.

Acid-Base Equilibrium

Amidines are among the strongest organic bases, significantly more basic than amides or most amines.[4][5] Their basicity stems from the nitrogen lone pair's ability to protonate, forming a resonance-stabilized amidinium cation. In the hydrochloride salt, the amidine exists as this protonated amidinium ion, paired with a chloride counter-ion.

The process of free-basing involves deprotonating this amidinium ion using a suitable base to regenerate the neutral amidine functional group. The equilibrium of this reaction is dictated by the relative pKa values of the species involved. The pKa of the amidinium ion (the conjugate acid of the amidine) typically ranges from 5 to 12.[4] To effectively deprotonate the amidinium ion and drive the reaction to completion, one must use a base whose conjugate acid has a pKa significantly higher than that of the amidinium ion.

The Role of Solubility

A key physical difference exploited in this procedure is the dramatic change in solubility between the salt and free base forms.

  • Amidine Hydrochloride Salts: As ionic compounds, these salts are generally polar and exhibit good solubility in aqueous or polar protic solvents.[2][6][7] They are often poorly soluble in nonpolar organic solvents.

  • Amidine Free Bases: In their neutral form, amidines are significantly less polar. Their solubility in water is often low, while they become readily soluble in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[8][9]

This differential solubility is the cornerstone of the liquid-liquid extraction technique used for purification. The reaction is performed in a biphasic system where the amidinium salt starts in the aqueous phase, is converted to the free base, and then migrates into the immiscible organic phase, leaving behind the inorganic salt byproducts in the aqueous layer.[10][11]

Strategic Considerations in Protocol Design

Before proceeding to the experimental steps, a researcher must make several key decisions based on the specific properties of the amidine .

Selection of the Base

The choice of base is critical and depends on the stability of the amidine and other functional groups present in the molecule.

  • Mild Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Saturated sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) or potassium carbonate are often the first choice. They are inexpensive, easy to handle, and their use minimizes the risk of hydrolyzing sensitive functional groups like esters. They are suitable for amidines that are sufficiently basic to be deprotonated at a pH of around 8-9.

  • Strong Inorganic Bases (e.g., NaOH, KOH): A 1-2 M solution of sodium or potassium hydroxide provides a much higher pH, ensuring complete deprotonation of even weakly basic amidines.[12] However, the highly alkaline conditions can promote hydrolysis of the amidine group itself or other sensitive functionalities.[13][14]

  • Organic Bases (e.g., Triethylamine, DIPEA): These are typically used in non-aqueous conditions where the presence of water is detrimental to the substrate. The resulting ammonium salt must then be removed by filtration or other means.

Selection of the Organic Solvent

The ideal extraction solvent should meet several criteria:

  • High solubility for the amidine free base.

  • Low solubility in water (immiscibility).

  • A boiling point that allows for easy removal by rotary evaporation.

  • Inertness to the substrate and reagents.

Commonly used solvents include Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Diethyl Ether (Et₂O). DCM is an excellent solvent for a wide range of organic compounds but is denser than water. EtOAc is a good, less toxic alternative. Et₂O is highly volatile and flammable but very effective.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the aqueous-organic extraction method.

FreeBasingWorkflow cluster_prep Preparation cluster_extraction Extraction & Washing cluster_isolation Isolation Start Dissolve Amidine HCl Salt in Aqueous Phase AddBase Add Aqueous Base Solution (e.g., 1M NaOH, sat. NaHCO3) to pH > pKa Start->AddBase Stirring AddSolvent Add Immiscible Organic Solvent (e.g., DCM) AddBase->AddSolvent Extract Separate Layers; Collect Organic Phase (Repeat x3) AddSolvent->Extract Wash Wash Combined Organic Layers with Brine Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Remove Solvent under Reduced Pressure Filter->Evaporate Product Isolate Pure Amidine Free Base Evaporate->Product

Caption: Workflow for free-basing amidine HCl salts via liquid-liquid extraction.

Detailed Step-by-Step Protocol

This protocol describes a general procedure using a biphasic aqueous/organic system. Researchers should adjust volumes and reagents based on the scale of their reaction and the specific properties of their compound.

Materials:

  • Amidine hydrochloride salt

  • Deionized water

  • Base of choice (e.g., 1M NaOH solution or saturated NaHCO₃ solution)

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated NaCl solution (Brine)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or calibrated pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the amidine hydrochloride salt in a minimal amount of deionized water in an Erlenmeyer flask. A typical concentration is 0.1-0.5 M. Stir until all solid is dissolved.

  • Basification: While stirring, slowly add the chosen aqueous base solution dropwise to the dissolved salt. Monitor the pH of the aqueous solution periodically. Continue adding the base until the target pH is reached and remains stable.

    • Expert Tip: The target pH should be at least 1-2 units above the pKa of the amidinium ion to ensure >99% conversion to the free base. If the free base is insoluble in water, a precipitate may form at this stage. This is normal and the product will dissolve into the organic phase upon extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Add a volume of the organic extraction solvent roughly equal to the aqueous volume.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup.[11]

  • Separation: Allow the layers to fully separate. Drain the organic layer into a clean flask. (Note: DCM will be the bottom layer; EtOAc and ether will be the top layer).

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel. Repeat the shaking and separation process (steps 4-5). Perform a total of 2-3 extractions to maximize the recovery of the product.[10]

  • Combine and Wash: Combine all collected organic extracts into the separatory funnel. Add a volume of brine approximately 20-30% of the total organic volume. Shake and separate as before. The brine wash helps remove residual water and inorganic salts from the organic phase.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent is sufficient when it no longer clumps together and flows freely.

  • Isolation: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Once the solvent is removed, the pure amidine free base should remain as a solid or an oil.

  • Final Analysis: Confirm the identity and purity of the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Quantitative Data Summary

The following table provides typical parameters for the free-basing procedure.

ParameterTypical Value / ReagentRationale & Key Considerations
Starting Material Conc. 0.1 - 0.5 M in H₂OEnsures complete dissolution of the salt before basification.
Basification Agent Saturated NaHCO₃ or 1-2 M NaOHChoice depends on substrate stability. NaHCO₃ is milder; NaOH is stronger.[13][15]
Target pH > 8 (for NaHCO₃) or > 11 (for NaOH)Should be 1-2 pH units above the amidinium ion pKa for complete conversion.[16]
Extraction Solvent DCM, EtOAc, Et₂OChosen based on product solubility and ease of removal.[9]
Extraction Volume 3 x (0.5-1.0 vol. eq. to aqueous)Multiple extractions with smaller volumes are more efficient than one large extraction.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes trace water from the organic phase to prevent contamination of the final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling bases and organic solvents.[17][18][19]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile and potentially toxic solvent vapors.[20]

  • Handling Bases: Solutions of NaOH and KOH are corrosive and can cause severe skin and eye burns. Handle with care.

  • Solvent Hazards: Organic solvents are often flammable. Keep away from ignition sources.[20]

  • Product Stability: Be aware that some amidine free bases can be less stable than their salt forms, potentially being sensitive to air, moisture, or heat.[21] It is often advisable to use the freshly prepared free base immediately in the next step.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Emulsion Formation High concentration of solutes; vigorous shaking.Add more brine to the separatory funnel to "salt out" the organic layer. Allow the funnel to stand undisturbed for a longer period. If persistent, filter the entire mixture through a pad of Celite.
Low Product Yield Incomplete basification; insufficient extraction; product has some water solubility.Check the aqueous layer pH after extraction; if it has dropped, add more base. Perform additional extractions (4-5 times). If the product is partially water-soluble, saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility.[15]
Product is an Oil The free base may be amorphous or have a low melting point.Confirm purity via NMR or LC-MS. If impurities are present, consider purification by column chromatography. If pure, the oil can be used directly or co-evaporated with a solvent like toluene or hexane to attempt crystallization.
Product Degradation The amidine is sensitive to the high pH of the base used.Use a milder base (e.g., NaHCO₃ instead of NaOH). Work quickly and at lower temperatures (e.g., in an ice bath) during the basification and extraction steps.

References

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Available at: [Link]

  • Quora. (2016). What strong bases that can be used to deprotonate secondary amine? Available at: [Link]

  • Hongye. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Sciencemadness Discussion Board. (2014). Amide handling precautions? Available at: [Link]

  • Science of Synthesis. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme. Available at: [Link]

  • Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Available at: [Link]

  • El-Awa, A. (2008). Functionality of amidines and amidrazones. ARKIVOC. Available at: [Link]

  • Wikipedia. (n.d.). Amidine. Available at: [Link]

  • Chemistry LibreTexts. (2019). 25.9 Amines as Bases. Available at: [Link]

  • Roy, A., et al. (2014). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chem Help ASAP. (2022). organic chemistry review - common bases & basic reagents. YouTube. Available at: [Link]

  • ResearchGate. (2025). Functionality of amidines and amidrazones | Request PDF. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Peptidines: Glycine-amidine-based oligomers for solution- and solid- phase synthesis. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Available at: [Link]

  • Solubility of Things. (n.d.). Amidine. Available at: [Link]

  • Explain Everything. (2020). Conversion of Amines to Amine Salts. YouTube. Available at: [Link]

  • Bitesize Bio. (2022). Your Essential Guide to Handling Bases Safely in the Lab. Available at: [Link]

  • Google Patents. (1973). US3725456A - Process for preparing amidine salts.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • Wikipedia. (n.d.). Free base. Available at: [Link]

  • Chemed.chem.purdue.edu. (n.d.). Amines. Available at: [Link]

  • California State University, Long Beach. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? Available at: [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]

  • ResearchGate. (2023). What is th best way of making free amina base from its salt? Available at: [Link]

  • National Institutes of Health. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. Available at: [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Available at: [Link]

  • ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Available at: [Link]

Sources

Microwave-assisted synthesis using 4-methylnicotinimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Heterocycle Synthesis using 4-Methylnicotinimidamide HCl

Strategic Overview

4-Methylnicotinimidamide (specifically its stable hydrochloride salt form) is a high-value pharmacophore precursor. The pyridine ring, decorated with a methyl group at the 4-position and an amidine moiety at the 3-position, serves as a critical bioisostere in the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial agents.

Conventional thermal synthesis using this building block is often plagued by two factors:

  • Steric Hindrance: The methyl group at position 4 exerts significant steric pressure on the amidine at position 3, retarding nucleophilic attack and ring closure.

  • Salt Dissociation: The HCl salt requires effective neutralization to liberate the nucleophilic free base, a step often inefficient in standard reflux conditions due to poor solubility.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers via dielectric heating. The ability to superheat solvents and directly couple energy to the polar transition states allows us to force the cyclocondensation of the sterically crowded 4-methylnicotinimidamide scaffold in minutes rather than hours.

Technical Deep Dive: The "Salt & Sterics" Factor

Before attempting synthesis, researchers must understand the specific behavior of 4-methylnicotinimidamide HCl under microwave irradiation.

  • The Ionic Conduction Effect: The HCl salt is highly polar. In the initial phase of microwave heating, the salt acts as the primary microwave absorber (ionic conduction mechanism), creating localized "hotspots." If the mixture is not stirred vigorously or if the solvent polarity is too low, this can lead to charring before the reaction starts.

  • In-Situ Neutralization: You cannot react the salt directly. It must be deprotonated to form the free amidine.

    • Protocol Adjustment: We recommend a "Pre-Irradiation Stir" phase with a base (NaOEt or DBU) to ensure the salt is neutralized before the high-energy ramp begins.

  • The 4-Methyl Steric Clash: The methyl group forces the amidine out of planarity with the pyridine ring. While this creates a unique 3D shape for binding pockets, it increases the activation energy for cyclization.

    • Implication: Reactions that work at 120°C for standard nicotinimidamide often require 140°C–150°C for the 4-methyl analog.

Application Protocol A: Synthesis of 4,6-Disubstituted Pyrimidines

This is the "workhorse" reaction for generating kinase inhibitor libraries.

Mechanism & Workflow

The reaction involves the condensation of the amidine (dinucleophile) with a 1,3-dicarbonyl compound (dielectrophile).[1]

PyrimidineSynthesis Salt 4-Methylnicotinimidamide HCl Salt FreeBase Free Amidine (Nucleophile) Salt->FreeBase Neutralization Base Base (NaOEt/DBU) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Reagent 1,3-Dicarbonyl (Ethyl Acetoacetate) Reagent->Intermediate MW Microwave Irradiation 140°C, 15 min MW->Intermediate Energy Coupling Product Pyridine-Pyrimidine Scaffold Intermediate->Product -H2O, -EtOH (Cyclization)

Figure 1: Logical workflow for the conversion of the HCl salt to the active pyrimidine scaffold.

Experimental Protocol

Reagents:

  • 4-Methylnicotinimidamide HCl (1.0 equiv)

  • Ethyl Acetoacetate (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or DBU (1.5 equiv)

  • Solvent: Ethanol (Abs.) or DMF (for higher temp)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend 4-methylnicotinimidamide HCl (1 mmol) in Ethanol (3 mL).

  • Neutralization (Critical): Add NaOEt (1.2 mmol). Cap the vial and stir at room temperature for 2 minutes outside the microwave.

    • Observation: The suspension should change consistency as NaCl precipitates and the free amidine dissolves.

  • Addition: Uncap and add Ethyl Acetoacetate (1.2 mmol). Recap with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pre-stir: 30 seconds (High speed)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (System will modulate)

  • Work-up: Cool to 50°C. Pour the reaction mixture into ice-cold water (10 mL). The product usually precipitates. Filter, wash with water, and recrystallize from EtOH/Water.

Data: Conventional vs. Microwave Comparison

ParameterConventional Reflux (EtOH)Microwave Synthesis (140°C)
Reaction Time 8 – 12 Hours15 Minutes
Yield 45 – 55%82 – 88%
Purity (LCMS) 85% (requires chromatography)>95% (often pure after precipitation)
Energy Usage High (continuous heating)Low (pulsed energy)

Application Protocol B: Synthesis of 1,2,4-Triazoles

Triazoles are critical bioisosteres for amides and esters. This reaction requires higher energy to drive the formation of the C=N bond and eliminate water.

Experimental Protocol

Reagents:

  • 4-Methylnicotinimidamide HCl (1.0 equiv)

  • Benzohydrazide (1.0 equiv)

  • Solvent: Ethylene Glycol (High boiling, excellent MW absorber) or Solvent-free (Melt).

Step-by-Step Methodology:

  • Mixture: In a microwave vial, mix the amidine salt and hydrazide.

  • Base: Add solid Potassium Carbonate (K2CO3, 1.5 equiv) to neutralize the HCl.

  • Solvent: Add 2 mL Ethylene Glycol.

  • Microwave Parameters:

    • Temperature: 170 °C

    • Hold Time: 10 minutes

    • Power: Max 300W

  • Work-up: Pour into water. The high polarity of ethylene glycol ensures it stays in the aqueous phase, while the triazole product precipitates.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Vial Failure / Overpressure Decomposition of reagents releasing CO2/NOx.Reduce temperature by 10°C. Ensure headspace is sufficient (fill vial only 50%).
Charring / Black Tar "Hotspots" due to undissolved salt absorbing MW energy.Switch to DMF (better solubility). Increase stirring speed. Use "PowerMax" or simultaneous cooling (air jet) to allow higher power input without overheating.
Low Yield (Recovered SM) Steric hindrance of 4-methyl group preventing attack.Increase Hold Time to 30 mins. Increase Temp to 160°C (for Pyrimidines).
Incomplete Cyclization Intermediate formed but ring didn't close.Add a Lewis Acid catalyst (e.g., ZnCl2, 10 mol%) to assist dehydration.

References

  • Microwave-Assisted Synthesis of Pyrimidine Libraries.

    • Source: ResearchG
    • Context: Establishes the baseline protocol for amidine-to-pyrimidine condensation using microwave irradiation
    • URL:[Link]

  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.

    • Source: Synlett / Organic Chemistry Portal.
    • Context: Provides the high-temperature (160°C)
    • URL:[Link]

  • Microwave-Assisted Synthesis of 2-Aminopyrimidines. Source: BenchChem Application Notes. Context: Highlights the "Green Chemistry" aspect and the specific use of bases like NaOEt in microwave protocols to improve yields.
  • Synthesis of Nicotinimidamides via Multicomponent Reactions.

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Validates the biological importance of the nicotinimidamide scaffold and discusses structural vari
    • URL:[Link]

  • Microwave Mediated Synthesis in Pharmaceutical Chemistry.

    • Source: Rasayan Journal of Chemistry.
    • Context: Explains the dielectric heating mechanism and the interaction of polar solvents/salts with microwave energy (The "Hotspot" theory).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance of 4-methyl group in amidine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance of a 4-Methyl Group in Amidine Cyclization Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet frustrating issue in heterocyclic synthesis: overcoming the steric hindrance imposed by a 4-methyl group (or other ortho-substituents) during amidine cyclization.

Amidine cyclization is a cornerstone for constructing nitrogen-containing heterocycles like pyrimidines and quinazolines, which are prevalent scaffolds in medicinal chemistry.[1][2] However, the success of these reactions is highly sensitive to the steric environment of the reacting centers. A methyl group positioned at the 4-position of an aromatic ring, ortho to the point of cyclization, can significantly impede the reaction, leading to low yields or complete failure. This phenomenon, known as steric hindrance, arises because the bulky substituent physically obstructs the necessary orbital overlap for bond formation.[3][4][5]

This guide, structured in a question-and-answer format, will walk you through the causality of this problem and provide field-proven strategies to overcome it, empowering you to successfully synthesize your target molecules.

Troubleshooting Guide & FAQs

Q1: My amidine cyclization is failing or giving very low yields. I suspect the 4-methyl group on my aryl amidine is the culprit. Why is this happening?

A1: Your suspicion is likely correct. A 4-methyl group, being ortho to the reactive site, creates significant steric hindrance. This is a spatial issue where the methyl group's size physically blocks the intramolecular nucleophilic attack required for the ring to close.

Think of it as trying to close a book, but an object is stuck between the pages near the spine. The book can't close properly without expelling the object or applying enough force to overcome the obstruction. In chemical terms, this "force" is the reaction's activation energy. The steric bulk of the methyl group increases this activation energy, slowing down the reaction rate dramatically or preventing it altogether.[3][5] While some studies on radical cyclizations have shown that an ortho-methyl group has only a marginal effect on reaction rates, this is not universally true for all cyclization mechanisms, especially polar or concerted pathways common with amidines.[6][7][8]

Q2: What are the primary strategies I can employ to overcome this steric barrier?

A2: There are several effective strategies, which can be broadly categorized. The best approach will depend on the specific substrate and the desired heterocyclic system.

  • Modification of Reaction Conditions: This involves using more "forceful" conditions to push the reaction over the higher activation energy barrier.

  • Catalyst-Mediated Cyclization: Employing a catalyst can change the reaction pathway to one with a lower activation energy or help pre-organize the substrate for cyclization.

  • Alternative Synthetic Pathways: If direct cyclization is not feasible, alternative routes that avoid the sterically hindered step can be used to build the target heterocycle.

Below is a logical workflow to guide your troubleshooting process.

G start Low Yield or No Reaction in Sterically Hindered Amidine Cyclization cond1 Increase Reaction Temperature / Use Microwave start->cond1 outcome1 Improved Yield? cond1->outcome1 Check cond2 Introduce a Catalyst (Lewis Acid or Transition Metal) outcome2 Improved Yield? cond2->outcome2 Check cond3 Change Synthetic Strategy (e.g., Pinner Reaction, MCR) outcome3 Successful Synthesis cond3->outcome3 outcome1->outcome3 Yes fail1 Still Low Yield outcome1->fail1 No outcome2->outcome3 Yes fail2 Still Low Yield outcome2->fail2 No fail1->cond2 fail2->cond3

Figure 1. Troubleshooting workflow for hindered cyclizations.
Q3: Let's start with reaction conditions. What specific modifications should I try?

A3: To overcome the kinetic barrier, you need to supply more energy to the system.

  • Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. Running the reaction in a high-boiling solvent like DMSO, DMF, or toluene at reflux can provide the necessary energy. Microwave irradiation is a particularly effective method for rapidly reaching high temperatures and can often drive difficult cyclizations to completion in shorter timeframes.[9]

  • Solvent Choice: While higher temperatures are key, the solvent can also play a role. A polar aprotic solvent like DMSO can be beneficial, not only for its high boiling point but also for its ability to stabilize charged intermediates that may form during the cyclization pathway.[9][10]

Q4: Which catalysts are most effective for these challenging cyclizations?

A4: Catalysis can fundamentally alter the reaction mechanism to bypass the high-energy transition state of the uncatalyzed reaction.

  • Lewis Acid Catalysis: Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can activate functional groups, making them more electrophilic and susceptible to nucleophilic attack. For instance, in the synthesis of quinazolines, TMSOTf can be used to activate nitriles for reaction with 2-aminobenzophenones, forming the amidine in situ under conditions that promote immediate cyclization.[9]

  • Transition Metal Catalysis: Transition metals, particularly copper (Cu) and palladium (Pd), are powerful tools for forming C-N and C-C bonds.

    • Copper Catalysis: Copper catalysts are widely used for annulation reactions. For example, a Cu-catalyzed tandem C(sp²)–H amination and annulation of benzamides and amidines is an efficient route to quinazolin-4(1H)-ones.[1] Copper can also mediate oxidative coupling reactions, which can be highly effective for constructing heterocyclic rings from amidine precursors.[11][12]

    • Iodine-Mediated Oxidative Cyclization: A metal-free alternative involves using molecular iodine (I₂) with potassium iodide (KI). This system promotes an oxidative C-C bond formation from C(sp³)-H and C(sp²)-H bonds of N,N'-disubstituted amidines to construct quinazoline skeletons. The reaction proceeds through an iodine-mediated oxidation and cyclization mechanism and has shown tolerance for various substituents.[9][10]

G sub Sterically Hindered Amidine Substrate cat_ox Cu(III) Intermediate sub->cat_ox + Catalyst [Cu(I)] + Oxidant cat Cu(I) Catalyst cat->sub Catalytic Cycle Restarts ox Oxidant prod Cyclized Product (e.g., Quinazoline) prod->cat Releases cat_ox->prod Reductive Elimination

Figure 2. Simplified cycle for copper-catalyzed cyclization.
Q5: I've tried high temperatures and catalysts with no luck. What alternative synthetic routes can I use to build the heterocyclic ring?

A5: When direct cyclization of the pre-formed amidine is not viable, you must change the overall strategy.

  • The Pinner Reaction and Related Syntheses: Instead of starting with the amidine, start with the corresponding nitrile. The Pinner reaction uses an alcohol and a strong acid (typically anhydrous HCl) to convert a nitrile into an imino ester salt (a Pinner salt).[13][14][15] This reactive intermediate can then be treated with an amine to form the desired amidine, often cyclizing in situ under milder conditions than the direct cyclization of an isolated, sterically hindered amidine.[13][16] This approach fundamentally changes the nature of the cyclization precursor and is a classic, robust method for amidine and subsequent heterocycle synthesis.[17][18]

  • Multi-Component Reactions (MCRs): MCRs assemble products from three or more starting materials in a single pot. For pyrimidine synthesis, for example, one could use an iridium-catalyzed multicomponent synthesis from amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps.[2] Another approach is the [3+3] annulation of amidines with saturated ketones, mediated by a copper catalyst and an oxidant like 4-HO-TEMPO.[19] These methods avoid the isolation of the sterically hindered intermediate, as it is consumed as soon as it is formed.

Summary of Strategies

The table below summarizes the approaches discussed, providing a quick reference for selecting a suitable strategy.

StrategyMethodKey Reagents/ConditionsAdvantagesDisadvantages
Condition Modification High Temperature / MicrowaveHigh-boiling solvents (DMSO, DMF), 150-200 °C, Microwave irradiation[9]Simple to implement, requires no new reagents.Can lead to decomposition of sensitive substrates.
Catalysis Lewis Acid ActivationTMSOTf, BF₃·OEt₂[9]Can lower activation energy significantly.Catalyst may be expensive or air-sensitive.
Transition Metal AnnulationCuI, Cu₂O, Pd(OAc)₂, various ligands[1][11]High efficiency, can create multiple bonds in one pot.Catalyst/ligand screening may be required.
Iodine-Mediated OxidationI₂ / KI in DMSO at 100 °C[10]Metal-free, environmentally benign oxidant.Stoichiometric iodine is required.
Alternative Routes Pinner ReactionAnhydrous HCl, alcohol, then amine[13][14]Classic, reliable method; avoids isolating hindered amidine.Requires anhydrous conditions; Pinner salt can be unstable.
Multi-Component ReactionVarious catalysts (e.g., Cu, Ir), multiple starting materials[2][19]High atom economy, convergent synthesis.Optimization can be complex.

Experimental Protocols

Protocol 1: Iodine-Mediated Oxidative Cyclization of an N,N'-Disubstituted Amidine

This protocol is adapted from a method for synthesizing quinazolines and is suitable for substrates where cyclization involves C-H activation.[10]

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N,N'-disubstituted amidine substrate (1.0 mmol).

  • Reagent Addition: Add potassium iodide (KI) (1.0 mmol) and molecular iodine (I₂) (2.4 mmol).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Pinner Reaction for Amidine Synthesis Leading to Cyclization

This protocol describes the formation of an amidine from a nitrile, which can then be used for cyclization.[13][16]

  • Pinner Salt Formation:

    • Dissolve the sterically hindered nitrile (1.0 eq) in a minimal amount of anhydrous alcohol (e.g., ethanol) and an anhydrous co-solvent like chloroform or dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours while maintaining the temperature at 0 °C.

    • Seal the vessel and let it stand at 0-4 °C for 12-48 hours until a precipitate (the Pinner salt) forms.

  • Amidine Formation and Cyclization:

    • Isolate the Pinner salt by filtration under anhydrous conditions or use the reaction mixture directly.

    • Suspend the Pinner salt in a suitable solvent (e.g., ethanol).

    • Cool the suspension to 0 °C and add a solution of the appropriate amine (e.g., ammonium carbonate or a primary amine, 2-3 eq) in the same solvent.

    • Allow the reaction to warm to room temperature or gently heat as needed to drive the cyclization.

    • Monitor the reaction by TLC or LC-MS for the formation of the final heterocyclic product.

  • Work-up and Purification:

    • Once the reaction is complete, filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by recrystallization or column chromatography.

References

  • Title: Synthesis of Quinazolines from N,N'-Disubstituted Amidines via I2/KI-Mediated Oxidative C-C Bond Formation Source: Organic Chemistry Portal URL: [Link]

  • Title: Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals Source: PubMed URL: [Link]

  • Title: Quantitating the Effect of an Ortho Substituent on Cyclization and Intramolecular Hydrogen-Transfer Reactions of Aryl Radicals Source: ACS Publications URL: [Link]

  • Title: Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Quantitating the Effect of an Ortho Substituent on Cyclization and Intramolecular Hydrogen-Transfer Reactions of Aryl Radicals Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Quinazolin-4(3H)-ones via Amidine N-Arylation Source: ACS Publications URL: [Link]

  • Title: Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines Source: PMC - NIH URL: [Link]

  • Title: Pinner Reaction Source: NROChemistry URL: [Link]

  • Title: Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins Source: RSC Publishing URL: [Link]

  • Title: Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics Source: PubMed URL: [Link]

  • Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Mizoroki–Heck Cyclizations of Amide Derivatives for the Introduction of Quaternary Centers Source: PMC - NIH URL: [Link]

  • Title: Pinner reaction Source: Wikipedia URL: [Link]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Amidines and its application to pyrimidouracil synthesis Source: Sciforum URL: [Link]

  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]

  • Title: Pinner Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Pinner Reaction Source: YouTube URL: [Link]

  • Title: Recent Approaches to the Synthesis of Pyrimidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of amidines Source: Organic Chemistry Portal URL: [Link]

  • Title: Steric Hindrance: Definition, Factors, & Examples Source: Chemistry Learner URL: [Link]

  • Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Semantic Scholar URL: [Link]

  • Title: Sterically hindered P,N-type amidophosphines... Source: PubMed URL: [Link]

  • Title: Amidine synthesis by imidoylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Steric Hindrance Effect | Definition, Factors & Examples Source: Study.com URL: [Link]

  • Title: Steric Hindrance Source: ChemTalk URL: [Link]

  • Title: Effect of steric hindrance of N-heterocyclic carbene in a copper complex... Source: ResearchGate URL: [Link]

  • Title: Steric effects Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Solubilization Strategies for 4-Methylpyridine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The Core Challenge: 4-Methylpyridine-3-carboximidamide (4-methylnicotinamidine) is typically supplied as a hydrochloride (HCl) salt . This salt form possesses high crystal lattice energy and extreme polarity, rendering it insoluble in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

To successfully dissolve this compound, you must disrupt these intermolecular forces. The correct strategy depends entirely on your downstream application.

Diagnostic Decision Tree

Use the flowchart below to select the correct protocol for your specific need.

SolubilityStrategy Start Start: What is your goal? Goal_Reaction Synthetic Reaction (e.g., Coupling, Alkylation) Start->Goal_Reaction Goal_Analysis Analysis / Purification (HPLC, NMR) Start->Goal_Analysis Goal_Bio Biological Assay (Cell culture, Enzyme inhibition) Start->Goal_Bio Q_Conditions Can the reaction tolerate protic solvents? Goal_Reaction->Q_Conditions Strat_Polar Use DMSO-d6 or MeOD Goal_Analysis->Strat_Polar Strat_Vehicle Vehicle Formulation (DMSO stock + Aqueous dilution) Goal_Bio->Strat_Vehicle Strat_Cosolvent STRATEGY A: Polar Cosolvents (MeOH/DCM) Q_Conditions->Strat_Cosolvent Yes Strat_FreeBase STRATEGY B: Free-Basing (Isolation) Q_Conditions->Strat_FreeBase No (Strictly Anhydrous) Strat_Protect STRATEGY C: Derivatization (Boc-Protection) Strat_FreeBase->Strat_Protect If solubility still fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Analysis: Why is it Insoluble?

To solve the problem, we must understand the species.

  • Species: 4-Methylpyridine-3-carboximidamide hydrochloride.

  • pKa Profile: The amidine group is highly basic (

    
    ), significantly more basic than the pyridine nitrogen (
    
    
    
    ).
  • The Barrier: In the HCl salt form, the amidinium cation forms a tight ionic lattice with chloride ions. Non-polar solvents (DCM, Toluene) cannot overcome this lattice energy.

Key Insight: You cannot force the HCl salt into DCM. You must either change the solvent to match the polarity or change the molecule (deprotonate it) to match the solvent.

Solubilization Protocols

Strategy A: Cosolvent Systems (For Reactions Tolerating Alcohols)

If your reaction allows protic sources, "doping" your non-polar solvent with a polar alcohol is the simplest fix.

Recommended Solvent Mixtures:

Base SolventAdditive (Cosolvent)Ratio (v/v)Solubility RatingApplication Note
DCM Methanol (MeOH)9:1 to 4:1⭐⭐⭐Standard for amidation/coupling reactions.
THF Water or MeOH10:1⭐⭐Good for Suzuki couplings; water helps dissolve the salt.
DMF None (Pure)N/A⭐⭐⭐⭐Excellent solubility, but hard to remove post-reaction.
DMSO None (Pure)N/A⭐⭐⭐⭐⭐Best for biological stocks; difficult for synthesis workup.

Protocol:

  • Suspend the solid in DCM.

  • Add MeOH dropwise with vigorous stirring.

  • Once clear, add your reagents. Note: MeOH may react with highly electrophilic reagents (e.g., acid chlorides).

Strategy B: Isolation of the Free Base (For Anhydrous Reactions)

Objective: Convert the ionic HCl salt into the neutral free base, which is soluble in DCM and THF.

Critical Warning: Amidine free bases are prone to hydrolysis (turning into amides) if exposed to moisture for long periods. Use immediately after isolation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in a minimum amount of water (approx. 5-10 mL per gram).

  • Biphasic Setup: Add an equal volume of DCM (Dichloromethane).

  • Neutralization:

    • Place the biphasic mixture in an ice bath (

      
      ).
      
    • Slowly add 2M NaOH or saturated

      
        while stirring until the aqueous layer pH reaches ~12-13.
      
    • Why? You must exceed the amidine

      
       (~11) to fully deprotonate it.
      
  • Extraction:

    • Transfer to a separatory funnel. Shake vigorously.

    • Collect the organic (DCM) layer.

    • Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent in vacuo at low temperature (

    
    ) to obtain the free base as an oil or low-melting solid.
    

Validation:

  • Solubility Check: The resulting residue should dissolve instantly in pure DCM.

  • NMR Check: Absence of broad exchangeable protons (from

    
    ) and sharp aromatic peaks.
    
Strategy C: Lipophilic Counter-Ion Exchange (Advanced)

If the free base is too unstable, swap the chloride ion (


) for a "greasy" lipophilic anion like Tetraphenylborate (

)
or Hexafluorophosphate (

)
.

Protocol:

  • Dissolve the HCl salt in water.

  • Add a saturated aqueous solution of

    
     or 
    
    
    
    .
  • The lipophilic salt will precipitate immediately.

  • Filter, wash with water, and dry.

  • Result: This new salt is often soluble in DCM or Acetone.

Troubleshooting & FAQs

Q1: I tried Free-Basing (Strategy B), but my yield is very low. Where is my compound?

  • Diagnosis: Amidine free bases are extremely polar organic molecules. They often partition partially into the water phase even when neutral.

  • Fix:

    • Saturate the aqueous phase with NaCl (salting out) before extraction.

    • Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture is much better at pulling polar amines out of water.

Q2: My solution turned cloudy after 1 hour. What happened?

  • Diagnosis: If you are using the free base in non-dry solvents, it may be hydrolyzing to the amide (4-methylnicotinamide), which has different solubility properties.

  • Fix: Ensure all solvents are anhydrous. Store the free base under Nitrogen/Argon.

Q3: Can I use this compound in a biological assay (cell culture)?

  • Diagnosis: Do not use DCM or Methanol.

  • Fix: Prepare a 100 mM stock solution in pure DMSO . Dilute this stock into your culture medium. Ensure the final DMSO concentration is

    
     to avoid cytotoxicity.
    

References

  • IUPAC. (n.d.). Dissociation Constants of Organic Bases in Aqueous Solution. International Union of Pure and Applied Chemistry. (General reference for Amidine pKa values ~11-12).
  • PubChem. (2023). Benzamidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link] (Structural analog solubility data).

  • ResearchGate. (2015).[1] Discussion: What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of 4-methylnicotinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-methylnicotinimidamide hydrochloride is a key reagent in various research and development pipelines. Its chemical structure, featuring polar imidamide and hydrochloride salt moieties, renders it significantly hygroscopic—meaning it readily absorbs moisture from the atmosphere.[1] This property is not a mere inconvenience; it is a critical variable that can profoundly impact experimental outcomes. Uncontrolled moisture absorption can lead to inaccurate measurements, introduce a reactant (water) that can cause chemical degradation, and alter the compound's physical properties, thereby compromising data integrity and reproducibility.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, mitigate, and control the challenges associated with the hygroscopic nature of 4-methylnicotinimidamide hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What specifically makes 4-methylnicotinimidamide hydrochloride hygroscopic?

A: The hygroscopicity of this compound is attributed to two primary structural features. First, the presence of the polar nicotinimidamide group allows for the formation of strong hydrogen bonds with water molecules in the air.[2][3][4] Second, as a hydrochloride salt, the compound's ionic nature creates a strong affinity for polar water molecules. This combination makes the solid material "water-seeking," causing it to pull moisture from the surrounding environment.[5][1]

Q2: What are the primary risks of improper handling due to its hygroscopicity?

A: The risks are threefold and can significantly compromise your research:

  • Inaccurate Mass and Concentration: Absorbed water adds weight, meaning a measurement of 10 mg on a balance is not 10 mg of the active compound. This leads to the preparation of solutions with lower-than-intended concentrations, affecting dose-response curves, kinetic assays, and stoichiometric calculations.

  • Chemical Degradation: Water is a reactant. Amide and imide-like functional groups are susceptible to hydrolysis, a process where water breaks down the molecule.[6][7] This degradation introduces impurities, reduces the potency of the compound, and can yield unexpected biological or chemical results.[6][8]

  • Altered Physical Properties: Moisture absorption can cause the fine powder to clump, cake, or even deliquesce (dissolve into a liquid puddle).[5][1] This change in physical state complicates handling, dispensing, and can negatively impact dissolution rates and uniformity.[9]

Q3: What are the ideal long-term storage conditions for this compound?

A: The fundamental principle is to minimize exposure to the atmospheric environment.[5][10] Ideal storage involves multiple layers of protection. The compound should be kept in a tightly sealed, airtight container.[10] For enhanced protection, this primary container should be stored inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate). For maximum stability, especially for reference standards, storage in a controlled-humidity glove box under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[1][11] All storage should be in a cool, dry place away from direct light.[12]

Q4: How can I visually tell if my compound has absorbed significant moisture?

A: While subtle moisture uptake is invisible, significant absorption presents clear physical signs. Look for a change in texture from a free-flowing powder to a clumpy or caked solid. In environments with high humidity, the material may appear gummy, pasty, or may have fully deliquesced into a concentrated liquid solution.[1] During weighing, a key indicator is a continuous, unidirectional upward drift in the balance reading as the sample actively pulls moisture from the air.[13]

Q5: Can I dry the compound if it has absorbed water?

A: While technically possible to remove absorbed water, typically by gentle heating under vacuum, this is strongly discouraged without thorough characterization.[10] The heat required for drying may be sufficient to initiate or accelerate thermal degradation of the compound itself.[10] Attempting to dry the material could trade one problem (water content) for another, more severe one (decomposition and impurity generation). The preferred strategy is always prevention through proper handling and storage.

Section 2: Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: My balance reading is continuously increasing while weighing the powder.

  • Underlying Cause: This is the classic sign of a hygroscopic substance actively absorbing atmospheric moisture.[13] The longer the compound is exposed on the balance pan, the more water it will absorb, making an accurate reading impossible.

  • Immediate Solutions:

    • Minimize Exposure Time: Work as quickly and efficiently as possible.[10] Have all necessary tools (spatula, weighing vessel, notebook) ready before opening the main container.

    • Use an Appropriate Weighing Vessel: Instead of open weighing paper, use a tared weighing bottle or vial with a cap.[13][14] Add the powder to the vessel, cap it immediately, and then record the stable weight. This contains the compound and prevents further moisture uptake during measurement.

    • Weigh in a Controlled Environment: The most robust solution is to perform the weighing procedure inside a low-humidity environment, such as a nitrogen-purged glove box.[11][15]

Problem 2: The powder is clumped and difficult to dispense accurately.

  • Underlying Cause: The material has already been exposed to moisture, leading to the formation of solid bridges between particles.[5]

  • Solutions & Best Practices:

    • Mechanical Separation (Use with Caution): You can gently use a clean, dry spatula to break up larger clumps before attempting to weigh.[10] However, this does not remove the absorbed water, so weighing inaccuracies will persist.

    • Aliquot Upon Receipt: To prevent compromising the entire stock, it is best practice to aliquot a newly received container into smaller, single-use quantities under the driest possible conditions (e.g., in a glove box). This protects the integrity of the bulk material.

    • Prepare a Stock Solution: If precise small quantities are repeatedly needed, the most accurate method is to weigh a larger, more manageable amount of the powder (e.g., 50 mg) using proper technique and dissolve it in a validated, anhydrous solvent to create a concentrated stock solution.[15] Subsequent experiments can then use volumetric aliquots of this solution, which is a far more accurate and reproducible method.[15]

Problem 3: My experimental results are inconsistent, or HPLC analysis shows unexpected impurity peaks.

  • Underlying Cause: This points to a critical loss of compound integrity, likely from one of two sources: 1) Inaccurate initial concentration due to weighing absorbed water, or 2) Chemical degradation of the compound via hydrolysis.[6][7]

  • Investigative Workflow: Follow a systematic approach to identify the root cause. A logical workflow is essential for efficient troubleshooting.

    Caption: Troubleshooting workflow for inconsistent results.

Section 3: Standard Operating Protocols

Adherence to standardized protocols is critical for ensuring the quality and reproducibility of your experimental work.

Protocol 1: Recommended Weighing Procedure (Standard Benchtop)

  • Preparation: Place the sealed primary container of 4-methylnicotinimidamide hydrochloride, a clean spatula, and your tared, capped weighing vessel (e.g., a 4 mL vial) into a desiccator and allow them to equilibrate for at least 30 minutes. This ensures all tools are dry.

  • Tare the Vessel: Place the capped weighing vessel on the analytical balance and press tare.

  • Minimize Exposure: Remove the items from the desiccator. Open the primary container for the shortest time possible. Use the spatula to quickly transfer an approximate amount of powder into the weighing vessel.

  • Seal and Measure: Immediately and securely cap the weighing vessel. Place it back on the balance.

  • Record Stable Weight: Allow the reading to stabilize completely before recording the final mass.

  • Storage: Tightly reseal the primary container, purge with an inert gas like argon or nitrogen if possible, and immediately return it to the desiccator for storage.

Protocol 2: Preparation of a Quantified Stock Solution

  • Weighing: Accurately weigh a larger quantity of the compound (e.g., 25-50 mg) following Protocol 1. A larger mass minimizes the relative error from any rapid moisture uptake.

  • Solvent Selection: Choose a suitable anhydrous solvent in which the compound is freely soluble. Confirm solvent compatibility and stability.

  • Dissolution: Add the weighed compound to a Class A volumetric flask. Add approximately 70% of the final volume of the anhydrous solvent.

  • Ensure Complete Dissolution: Gently swirl or sonicate the flask until all solid material is completely dissolved.

  • Dilute to Volume: Carefully add the anhydrous solvent up to the calibration mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure a homogenous solution.

  • Storage and Use: Transfer the stock solution to a sealed, amber glass vial with a PTFE-lined cap. Store under appropriate conditions (e.g., refrigerated and protected from light). Use volumetric transfers for subsequent experiments.

Protocol 3: Quality Control - Water Content Quantification by Karl Fischer Titration

For ensuring the highest accuracy, the water content of the solid should be periodically verified. Karl Fischer (KF) titration is the definitive method for this purpose.[16]

  • Instrument Preparation: Ensure the KF titrator is properly conditioned and the solvent is "dry" (low background drift).

  • Sample Handling: In a low-humidity environment (glove box preferred), accurately weigh a sample of the compound.

  • Titration: Introduce the sample into the titration vessel. The instrument will automatically titrate the water present with the KF reagent.

  • Calculation: The instrument's software calculates the water content, typically expressed as a weight percentage (w/w%).

  • Correction: The determined water content can be used to calculate a correction factor for the true concentration of your stock solutions, ensuring the highest level of accuracy.

    Caption: Recommended workflow for handling 4-methylnicotinimidamide HCl.

Section 4: Data Summary & Quick Reference

Table 1: Recommended Storage Conditions

Condition LevelEnvironmentEquipmentUse Case
Standard Cool, dry, darkTightly sealed container inside a desiccatorRoutine laboratory use
High-Control Inert atmosphere, low humidityGlove box with N₂ or Ar purgeLong-term storage, reference standards, highly sensitive assays
Climate Control Stable temperature and humidityClimate-controlled storage rooms/chambers[17][18]Bulk storage in a GMP or production environment

Table 2: Comparison of Moisture Analysis Techniques

TechniquePrincipleSpecificity to WaterAdvantagesDisadvantages
Karl Fischer Titration Chemical reaction with iodineHigh (Gold Standard)Highly accurate and precise, can measure low ppm levels[19][20]Requires specialized equipment and reagents
Loss on Drying (LOD) Gravimetric (mass loss upon heating)[20]LowSimple, inexpensiveMeasures any volatile component (e.g., residual solvent), not just water; can degrade sample[5]
Thermogravimetric Analysis (TGA) Gravimetric (mass loss vs. temperature)[21]LowProvides information on thermal stabilityNot specific to water; more complex than LOD
Near-Infrared (NIR) Spectroscopy Spectroscopic (absorbance of light)[19]ModerateRapid, non-destructive[22]Requires development of a robust calibration model

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Published January 30, 2026. Available from: [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. Published June 20, 2024. Available from: [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. Published January 19, 2024. Available from: [Link]

  • Labcompare.com. The Do's and Don'ts of Laboratory Balances. Published April 14, 2023. Available from: [Link]

  • Beyond the Lab: How Self-Storage Ensures Safety for Chemical Materials. Published January 9, 2025. Available from: [Link]

  • ResolveMass Laboratories Inc. Moisture Content Analysis. Available from: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Published October 18, 2025. Available from: [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. Published October 20, 2008. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. Available from: [Link]

  • Complete Guide to Moisture Content Test & Its Importance. Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Published November 27, 2008. Available from: [Link]

  • Storemasta Blog. What Chemicals Require Temperature Controlled Storage?. Published November 5, 2025. Available from: [Link]

  • Tournaire. What are the best practices for storing and handling sensitive materials?. Available from: [Link]

  • American Chemical Society. Drying and Weighing Hygroscopic Substances in Microanalysis. Available from: [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. Published February 22, 2014. Available from: [Link]

  • U.S. Chemical Storage. Climate control. Available from: [Link]

  • National Center for Biotechnology Information. Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. Available from: [Link]

  • BulkInside. Instant Dissolution in Powder Handling. Published September 9, 2022. Available from: [Link]

  • Pharmaguideline. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PubMed. Dissolution techniques for in vitro testing of dry powders for inhalation. Published August 15, 2012. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. Published October 9, 2010. Available from: [Link]

  • GSRS. 4-METHYLBENZAMIDINE HYDROCHLORIDE. Available from: [Link]

  • Dissolution testing for inhalation formulations. Available from: [Link]

  • Wikipedia. Amide. Available from: [Link]

  • U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Published August 9, 2018. Available from: [Link]

  • BYJU'S. Amido and Amide. Published March 28, 2022. Available from: [Link]

  • Science Ready. Amides - Organic Chemistry. Available from: [Link]

  • ResearchGate. Understanding the Effect of Water in Polyamides: A Review | Request PDF. Available from: [Link]

  • PubMed. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Published July 31, 2020. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Published April 15, 2020. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • PubChem. Nicotinamidine hydrochloride | C6H8ClN3 | CID 202042. Available from: [Link]

  • PubChem. 4-Methyl-3-pyridinecarboxamide | C7H8N2O | CID 95692. Available from: [Link]

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Technical Support Center: Amidine Stability & Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Topic: Preventing Hydrolysis of Amidine to Amide under Basic Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Mechanistic Insight: The Thermodynamic Trap

Q: Why does my amidine hydrolyze to an amide so easily in base?

A: The conversion of an amidine (


) to an amide (

) is thermodynamically driven. While amidines are stronger bases (

) than amides, the

bond formed in the product is significantly more stable than the

bond in the starting material.

Under basic conditions (


), the reaction is not just "catalyzed"; it is promoted by the high concentration of the nucleophile (

).

The Failure Mechanism (Tetrahedral Collapse):

  • Nucleophilic Attack: Hydroxide attacks the electrophilic carbon of the amidine (usually the neutral species).[1]

  • Tetrahedral Intermediate: A transient species forms.

  • Collapse: The intermediate collapses. If it ejects

    
    , you return to the amidine. If it ejects 
    
    
    
    (or amine), you irreversibly form the amide.
Visualization: The Hydrolysis Pathway

AmidineHydrolysis cluster_conditions Critical Factors Amidine Amidine (R-C(=NH)NH2) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral Nucleophilic Attack OH Hydroxide (OH-) OH->Tetrahedral Tetrahedral->Amidine Reversible (If OH- leaves) Amide Amide (Product - Undesired) Tetrahedral->Amide Collapse (Irreversible) Ammonia Ammonia (Leaving Group) Tetrahedral->Ammonia High pH High pH Temperature Temperature Electron Withdrawal Electron Withdrawal

Figure 1: The competitive collapse of the tetrahedral intermediate determines the fate of the molecule.

Synthetic Strategy: Protection Systems

Q: I need to saponify an ester elsewhere in my molecule. How do I protect the amidine?

A: The most robust strategy is to mask the amidine as a Carbamate-Amidine (e.g., N-Boc or N-Cbz).

The "Boc-Amidine" Shield

Unprotected amidines are vulnerable because the


 bond is exposed. Reacting the amidine with 

creates an N-Boc amidine. This species is remarkably stable to basic saponification conditions (e.g.,

) because the negative charge on the nitrogen (after deprotonation) repels the incoming hydroxide nucleophile.

Protocol: Protection & Deprotection Workflow

StepReagent/ConditionMechanismNotes
1. Protection

(1.1 eq),

, DCM or Dioxane/H2O
Electrophilic attack on Amidine NForms

. Product is lipophilic and easy to purify.
2. Base Reaction

or

, THF/Water, RT
Saponification of distal esterThe N-Boc amidine remains intact.
3. Deprotection

(20%) in DCM or

in Dioxane
AcidolysisCleaves Boc to regenerate Amidine salt.

Critical Warning: Do not use strong acid while the Boc group is needed. This strategy is specifically for surviving basic steps.

Operational Guide: Workup & Isolation

Q: My amidine disappears during aqueous extraction. How do I recover it?

A: Amidines are polar bases. If you perform a standard extraction at neutral pH, they remain in the water. If you adjust to pH 12-14 to force them into the organic layer, you accelerate hydrolysis.

Troubleshooting Flowchart: The "Flash Extraction" Decision Tree

WorkupStrategy Start Reaction Complete (Amidine in Crude) IsStable Is Amidine Stable at pH 12? Start->IsStable StdExtract Standard Extraction: Adjust to pH 12 Extract with DCM/EtOAc IsStable->StdExtract Yes AltMethod Choose Alternative Method IsStable->AltMethod No Yes Yes (e.g., Sterically Hindered) No No (Hydrolysis Risk) MethodA Method A: Flash Extraction 1. Cool to 0°C 2. pH 10-11 (Carbonate buffer) 3. Rapid extraction (<5 min) AltMethod->MethodA MethodB Method B: Reverse Phase 1. Acidify to pH 2 2. Load on C18 Cartridge 3. Wash H2O -> Elute MeOH AltMethod->MethodB

Figure 2: Decision matrix for isolating sensitive amidines.

The "Flash Extraction" Protocol

If you must extract a sensitive amidine:

  • Temperature: Cool the aqueous mixture to 0°C (ice bath). Hydrolysis rates drop significantly at lower temperatures.

  • pH Control: Do not use NaOH pellets. Use a saturated Sodium Carbonate (

    
    )  solution or Glycine-NaOH buffer  to target pH 10.5–11.0. This is often basic enough to deprotonate the amidinium salt (
    
    
    
    ) without reaching the pH 14 aggression of NaOH.
  • Speed: Perform the extraction immediately. Do not let the layers sit.

Structural Modification (Design)

Q: Can I modify the molecule to prevent this permanently?

A: Yes. If the amidine is a scaffold for a library, consider these modifications to increase hydrolytic stability:

  • Steric Hindrance (Ortho-Substitution):

    • Placing a substituent (Me, Cl, OMe) at the ortho position of a benzamidine ring sterically blocks the approach of the hydroxide ion to the amidine carbon.

    • Effect: Increases half-life in base by orders of magnitude.

  • Electronic Deactivation:

    • Electron-Donating Groups (EDGs) on the aromatic ring render the amidine carbon less electrophilic, making it harder for

      
       to attack.
      
    • Trade-off: This also makes the amidine more basic (higher

      
      ).
      

Frequently Asked Questions (FAQs)

Q: Can I use Pinner Synthesis to make my amidine without hydrolysis? A: Yes, but moisture control is critical. The Pinner reaction (Nitrile + alcohol + HCl) forms an imidate salt first. This must be treated with ammonia to form the amidine. If water is present during the ammonia step, the imidate hydrolyzes to an ester immediately. Always use anhydrous ammonia in methanol/ethanol.

Q: Is the hydrolysis reversible? A: Practically, no . Once the amide and ammonia/amine are formed, the amide is extremely stable. You cannot simply treat an amide with ammonia to get the amidine back under standard conditions; you would need activation (e.g.,


) to convert the amide to an imidoyl chloride first.

Q: Which buffer should I avoid? A: Avoid Phosphate buffers at high temperatures. Phosphate can act as a nucleophilic catalyst in some acyl transfer reactions, potentially accelerating degradation [1]. Use Carbonate or Tris buffers for basic workups.

References

  • BenchChem Technical Support. Stabilizing Amidine Functional Groups in Solution. Retrieved from BenchChem. Link

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.[2] Retrieved from ChemistrySteps.[3] Link

  • Fisher Scientific. Amine Protection / Deprotection Protocols. Retrieved from Fisher Scientific. Link

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from Organic Chemistry Portal. Link

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides.[2] Retrieved from Khan Academy.[4] Link

Sources

Technical Support Center: Optimizing Pyrimidine Synthesis with Sterically Hindered Amidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing pyrimidine scaffolds using sterically hindered amidines. The inherent challenges of steric hindrance—namely, reduced reaction rates and lower yields—require a nuanced approach to optimization. This document provides in-depth, field-proven insights in a troubleshooting format to help you overcome common experimental hurdles and maximize the yield and purity of your target compounds.

Introduction: The Steric Challenge in Pyrimidine Synthesis

The Pinner synthesis and related cyclocondensation reactions are cornerstone methods for creating the pyrimidine core, a privileged scaffold in medicinal chemistry.[1][2] These reactions typically involve the condensation of a 1,3-dicarbonyl compound with an amidine.[3][4] However, when the amidine substrate bears bulky, sterically demanding substituents, the reaction's kinetics and thermodynamics are significantly altered. Steric hindrance can impede the initial nucleophilic attack of the amidine on the carbonyl carbon and can raise the activation energy of the subsequent cyclization and dehydration steps, often leading to incomplete reactions and low yields.[5][6]

This guide addresses these specific challenges head-on, providing actionable solutions grounded in chemical principles.

Troubleshooting Guide & FAQs

This section is structured to directly address the most common issues encountered when working with sterically hindered amidines in pyrimidine synthesis.

Q1: My reaction yield is consistently low, or the reaction fails to proceed entirely. What are the primary factors to investigate?

A1: Low or no yield is the most frequent challenge when steric hindrance is a major factor. The bulky groups on the amidine raise the activation energy for key bond-forming steps. Several factors should be systematically investigated to overcome this.

Core Causality: Steric hindrance from bulky substituents on the amidine slows the rate-limiting steps: the initial nucleophilic attack on the dicarbonyl compound and the final intramolecular cyclization.[6][7] Your goal is to provide enough energy to overcome this barrier without promoting decomposition or side reactions.

Troubleshooting Steps:

  • Re-evaluate Thermal Conditions: Standard room temperature or moderate heating (e.g., 60-80 °C) may be insufficient.[8]

    • Action: Incrementally increase the reaction temperature, for example, in 20 °C intervals, while monitoring the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] High-boiling point solvents like toluene, dioxane, or N,N-Dimethylformamide (DMF) may be necessary to reach the required temperatures.

    • Advanced Technique: Consider using microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier for sterically demanding transformations.[10]

  • Enhance Carbonyl Electrophilicity with Catalysis: The nucleophilicity of a hindered amidine is reduced. Therefore, making the 1,3-dicarbonyl partner a better electrophile can compensate.

    • Action: The reaction is typically acid-catalyzed. If using a mild acid (like acetic acid) or no catalyst, switch to a stronger Brønsted acid (e.g., HCl, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, FeCl₃).[9][10] Lewis acids are particularly effective at coordinating to the carbonyl oxygen, increasing its electrophilicity. Perform a catalyst screen to find the optimal choice and loading for your specific substrates.

  • Assess Reactant Purity and Integrity:

    • Action: Ensure the amidine, often used as a hydrochloride salt, is pure and dry. Amidines can be hygroscopic and may hydrolyze over time, rendering them inactive.[9] Use freshly prepared amidine or purify it before use. Similarly, ensure the 1,3-dicarbonyl compound and solvent are anhydrous, as water can interfere with the reaction.[5][9]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYieldWorkflow start Start: Low Yield Observed check_temp Increase Reaction Temperature? start->check_temp increase_temp Action: Incrementally raise temp (e.g., 80°C -> 120°C or reflux). Consider microwave synthesis. check_temp->increase_temp Yes check_catalyst Optimize Catalyst? check_temp->check_catalyst No increase_temp->check_catalyst change_catalyst Action: Screen Lewis acids (e.g., ZnCl₂, FeCl₃) or stronger Brønsted acids (e.g., p-TsOH). check_catalyst->change_catalyst Yes check_reagents Check Reagent Quality? check_catalyst->check_reagents No change_catalyst->check_reagents purify_reagents Action: Use anhydrous solvents. Purify/dry amidine salt. Ensure dicarbonyl purity. check_reagents->purify_reagents Yes fail No Improvement: Re-evaluate Substrate check_reagents->fail No success Yield Improved purify_reagents->success

Caption: A systematic workflow for troubleshooting low yields.

Q2: The cyclization step is not proceeding to completion, and I'm isolating an uncyclized intermediate. How can I drive the reaction forward?

A2: Accumulation of an open-chain intermediate is a classic sign that the final ring-closing step is the bottleneck, often due to steric strain in the transition state.

Core Causality: The intramolecular nucleophilic attack required for cyclization is sterically hindered. The activation energy for this step is high, and the equilibrium may not favor the cyclized product under mild conditions.

Troubleshooting Steps:

  • Increase Catalyst Strength/Concentration: The final cyclization is often followed by a dehydration step, which is strongly acid-catalyzed.

    • Action: Increase the loading of your acid catalyst or switch to a stronger acid. This will more effectively protonate the hydroxyl group of the cyclized intermediate, facilitating its elimination as water and driving the reaction toward the aromatic pyrimidine product.[5]

  • Employ Dehydrating Conditions: Actively removing water as it forms can shift the equilibrium towards the final product, according to Le Chatelier's principle.

    • Action: If your reaction temperature is high enough (>100 °C), consider using a Dean-Stark apparatus to azeotropically remove water, particularly if using a solvent like toluene. Alternatively, adding a chemical dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective, provided they are compatible with your reaction conditions.

  • Modify the 1,3-Dicarbonyl Substrate: If feasible, using a more reactive 1,3-dicarbonyl equivalent can facilitate an easier ring closure.

    • Action: Consider using β-keto esters or β-diketones with less steric bulk near the carbonyl groups. Alternatively, more reactive synthons like β-bromo-α,β-unsaturated ketones have been used in Pinner-like syntheses and may offer an alternative pathway.[3]

Visualizing the Mechanistic Hurdle

The diagram below illustrates the general Pinner synthesis pathway, highlighting the sterically challenging cyclization step.

PinnerMechanism reactants 1,3-Dicarbonyl + Sterically Hindered Amidine (R = bulky) step1 Step 1 (Slowed by Steric Hindrance) reactants->step1 intermediate1 Open-Chain Adduct (Initial Nucleophilic Attack) step2 Step 2: Cyclization (High Activation Energy) intermediate1->step2 intermediate2 Cyclized Hemiaminal Intermediate step3 Step 3: Dehydration (Acid-Catalyzed) intermediate2->step3 product Final Pyrimidine Product step1->intermediate1 step2->intermediate2 step3->product

Caption: The cyclization step is often the bottleneck due to steric hindrance.

Q3: I am observing significant by-product formation, primarily from the self-condensation of my 1,3-dicarbonyl starting material. How can I improve selectivity?

A3: The formation of by-products like Knoevenagel or Claisen condensation products occurs when the 1,3-dicarbonyl compound reacts with itself or other components faster than with the sterically hindered amidine.

Core Causality: The desired reaction pathway is slow due to steric hindrance, allowing faster, competing side reactions to dominate. The key is to modulate conditions to favor the intended bimolecular reaction.

Troubleshooting Steps:

  • Modify the Order of Addition: Do not allow the 1,3-dicarbonyl and catalyst to sit together before the amidine is present.

    • Action: Try adding the 1,3-dicarbonyl compound slowly, via syringe pump, to a heated mixture of the amidine and the catalyst. This ensures the dicarbonyl's concentration is always low, minimizing its opportunity for self-condensation.[10]

  • Adjust Stoichiometry: Using a slight excess of the amidine can help push the reaction towards the desired product.

    • Action: Increase the stoichiometry of the amidine component to 1.2-1.5 equivalents. This increases the probability of the dicarbonyl reacting with the amidine rather than itself.[10]

  • Lower the Reaction Temperature: While higher temperatures are often needed to overcome the steric barrier, they can also accelerate side reactions. A careful balance is required.

    • Action: If you have successfully promoted the reaction with a strong catalyst, try to find the "sweet spot" for temperature—the minimum temperature required for a reasonable reaction rate of the main pathway. This can often temper the rates of competing reactions.

Experimental Protocols & Data

General Protocol for Optimizing Pyrimidine Synthesis with a Hindered Amidine

This protocol provides a framework for the synthesis of a 2-substituted pyrimidine from a 1,3-dicarbonyl compound and a sterically hindered amidine hydrochloride.

Materials:

  • Sterically hindered amidine hydrochloride (e.g., 2,6-diisopropylaniline-derived amidine) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Catalyst (e.g., p-Toluenesulfonic acid, 0.1 eq)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Dry all glassware in an oven (e.g., 120 °C) overnight and assemble hot under a stream of inert gas. Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line.

  • Reagent Addition: To the flask, add the amidine hydrochloride and the catalyst. Add anhydrous toluene to form a stirrable slurry.

  • Heating: Begin heating the mixture to reflux (approx. 110 °C for toluene).

  • Slow Addition: Once the mixture is refluxing, add the 1,3-dicarbonyl compound dropwise or via syringe pump over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 1-2 hours. The reaction may require 12-48 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.[8]

Table 1: Comparison of Synthetic Methodologies

This table summarizes typical conditions and outcomes for different synthetic approaches, highlighting the trade-offs between them.

MethodTypical CatalystSolventTemp. (°C)TimeTypical Yield Range
Classical Pinner HCl (gas or solution)Anhydrous Ethanol60-804-24 h30-60% (lower for hindered)
Lewis Acid Catalysis FeCl₃, ZnCl₂, etc.Toluene, Dioxane80-1206-18 h50-85%
Microwave-Assisted Sulfamic Acid, etc.[11]Solvent-free or polar100-1505-45 min70-95%[10]
Iridium-Catalyzed PN5P-Ir-pincer complex[11]Toluene15012-24 hUp to 93%[11]
References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Wikipedia. (n.d.). Pyrimidine.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • MDPI. (2023).
  • ChemTube3D. (n.d.). Synthesis of Pyrimidine.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis.
  • Royal Society of Chemistry. (2018).
  • BenchChem. (2025). Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Annual Reviews in Medicinal Chemistry. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry.

Sources

Technical Support Center: Purification of 4-Methylpyridine-3-Carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Researchers working with 4-methylpyridine-3-carboximidamide often underestimate the physicochemical duality of this scaffold.[1] You are dealing with a molecule containing two distinct basic centers:[2]

  • The Pyridine Nitrogen (

    
    ):  A moderately basic aromatic center.[1]
    
  • The Amidine Group (

    
    ):  A highly basic, polar functional group prone to hydrolysis.[1]
    

The Core Challenge: Standard silica chromatography is rarely effective. The high basicity causes irreversible adsorption to acidic silanols, leading to streakiness and yield loss.[3] Furthermore, the amide hydrolysis product (4-methylnicotinamide) is a persistent impurity that co-elutes in many systems.

This guide provides self-validating protocols to overcome these specific hurdles.

Part 1: Purification Decision Matrix

Before selecting a method, assess your crude mixture's profile.

Purification_Decision_Tree Start Crude Reaction Mixture Check_Impurity Major Impurity Type? Start->Check_Impurity Impurity_Nitrile Unreacted Nitrile (Non-polar) Check_Impurity->Impurity_Nitrile Low Polarity Impurity_Amide Hydrolysis Amide (Neutral/Polar) Check_Impurity->Impurity_Amide Iso-polar Impurity_Salts Inorganic Salts (NH4Cl) Check_Impurity->Impurity_Salts High Polarity Method_SCX Method A: SCX (Catch & Release) *Best for Amide Removal* Impurity_Nitrile->Method_SCX Impurity_Amide->Method_SCX If crude Method_RPHPLC Method B: High-pH RP-HPLC *Best for Final Polishing* Impurity_Amide->Method_RPHPLC Method_Cryst Method C: Salt Formation/Crystallization *Best for Scale-up* Impurity_Salts->Method_Cryst

Figure 1: Decision matrix for selecting the optimal purification workflow based on the dominant impurity profile.

Part 2: Troubleshooting Guides & FAQs
Module A: Chromatography (HPLC & Flash)

Q: Why do I see severe peak tailing on my C18 column? A: Tailing is caused by the interaction between the protonated amidine/pyridine nitrogens and the residual acidic silanols on the silica support.[3][4]

  • The Fix: You must suppress this ionization or mask the silanols.

    • Option 1 (High pH - Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 12.

      • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

      • Mechanism:[5] At pH 10, the pyridine is neutral, and the amidine is partially deprotonated, reducing silanol interaction.[3]

    • Option 2 (Ion Pairing): If you must use low pH (e.g., for MS sensitivity), add 0.1% Trifluoroacetic Acid (TFA).[3] The trifluoroacetate anion pairs with the cationic amidine, improving peak shape, though it may suppress MS signal.[3]

Q: How do I separate the Amide impurity (Hydrolysis product)? A: The amide (4-methylnicotinamide) is neutral, while your product is basic.

  • Protocol: Use Strong Cation Exchange (SCX) cartridges.

    • Load: Dissolve crude in MeOH/Water (neutral pH). Load onto SCX resin.

    • Wash: Flush with 100% MeOH. The neutral amide and non-polar nitrile will elute; the basic amidine remains bound.

    • Elute: Release the product with 2M

      
       in MeOH.
      
    • Result: The filtrate contains pure amidine free base.

Quantitative Comparison of HPLC Buffers:

Buffer SystempH RangePeak ShapeMS CompatibilityRisk
0.1% TFA ~2.0Excellent (Sharp)Low (Suppression)Acid hydrolysis if heated
0.1% Formic Acid ~2.7Moderate (Tailing)HighTailing on standard C18
10mM NH₄HCO₃ ~10.0Good (Symmetrical)HighRequires High-pH stable column
Module B: Crystallization & Salt Formation

Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: 4-methylpyridine-3-carboximidamide derivatives often form hygroscopic oils due to the rotational freedom of the methyl group preventing efficient packing.[1]

  • The Fix: Switch the counter-ion or use a specific anti-solvent protocol.

  • Protocol (HCl Salt Formation):

    • Dissolve the "oiled" free base in a minimum amount of anhydrous Ethanol .

    • Add 1.1 equivalents of 4M HCl in Dioxane (avoid aqueous HCl).

    • Add Diethyl Ether or MTBE dropwise until the solution turns cloudy.

    • Crucial Step: Store at -20°C for 24 hours. Do not disturb.

    • If oil persists, scratch the glass or add a seed crystal.

Q: Which salt form is most stable? A:

  • Hydrochloride (HCl): Most common, but often hygroscopic.

  • Hemisulfate: Often less hygroscopic but lower solubility.

  • p-Toluenesulfonate (Tosylate): Excellent for crystallizing difficult "oily" amidines due to the added aromatic stacking interactions.

Module C: Stability & Degradation

Q: My product purity dropped after one week of storage. What happened? A: You are likely witnessing Hydrolysis . Amidines are essentially "masked" amides. In the presence of atmospheric moisture and trace acid/base, they revert to the amide.[3]

Hydrolysis_Pathway Amidine Amidine (Target) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + H2O Amide Amide (Impurity) Tetrahedral->Amide - NH3 Ammonia NH3 Tetrahedral->Ammonia

Figure 2: The degradation pathway of carboximidamides. This reaction is accelerated by heat and extreme pH.[3]

Storage Protocol:

  • Store exclusively as the Salt form (HCl or Tosylate). Free bases are unstable.

  • Keep under Argon/Nitrogen atmosphere.

  • Store at -20°C .

  • Desiccate: Always store the vial inside a secondary container with Drierite or Silica Gel.

References
  • Sigma-Aldrich. (2025). Developing HPLC Methods for Basic Compounds: Column Selection Guide. Retrieved from

  • Biotage. (2023).[6] How should I purify a complex, polar, amide reaction mixture? Use of SCX Media. Retrieved from

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert (High pH Separations). Retrieved from

  • NBinno. (2024). Pyridine-2-carboximidamide Hydrochloride: Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

Sources

Validation & Comparative

1H NMR chemical shifts of 4-Methylpyridine-3-carboximidamide in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 4-Methylpyridine-3-carboximidamide in DMSO-d6 . It is designed for medicinal chemists and analytical scientists characterizing pyridine-based amidine intermediates, particularly those used in the synthesis of Factor Xa and thrombin inhibitors (e.g., Betrixaban analogs).

Part 1: Executive Summary & Strategic Context

4-Methylpyridine-3-carboximidamide (also known as 4-methylnicotinimidamide) is a critical building block in heterocyclic drug discovery. Its characterization presents unique challenges due to the amidine moiety , which is prone to tautomerism, proton exchange, and hygroscopicity.[1]

This guide compares the DMSO-d6 spectral profile against common alternatives (CDCl3, D2O) and precursor molecules (Nitriles), establishing DMSO-d6 as the superior medium for structural validation.[1]

Key Technical Advantages of DMSO-d6:

  • Proton Visibility: Stabilizes labile amidine (

    
    ) protons, which are often invisible in CDCl3 or exchanged in D2O.[1]
    
  • Solubility: Dissolves the highly polar hydrochloride salt forms typically isolated in synthesis.

  • Isomer Detection: Resolves

    
     isomers often present in hindered amidines.
    

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this "Dry-Solvent" protocol. Amidines are hygroscopic; moisture leads to rapid proton exchange, broadening the critical NH signals.[1]

Reagents & Equipment
  • Analyte: 4-Methylpyridine-3-carboximidamide (HCl salt preferred for stability).

  • Solvent: DMSO-d6 (99.9 atom % D) + 0.03% TMS (v/v).[1] Crucial: Use ampules, not stock bottles, to minimize water content.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H5/H6 coupling).

Step-by-Step Workflow
  • Desiccation: Dry the solid sample under high vacuum (<1 mbar) at 40°C for 2 hours to remove surface water.

  • Dissolution: Transfer 5–10 mg of sample into a dry vial. Add 0.6 mL DMSO-d6.

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange.[1]

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration of NH).

    • Scans: 16–32.

    • Temperature: 298 K (25°C).[1]

Part 3: Data Analysis & Comparison

Comparative Chemical Shifts (Table)

The following table contrasts the target amidine with its synthetic precursor (Nitrile) and the non-methylated parent (Nicotinimidamide). This comparison validates the successful conversion of the nitrile group and the presence of the 4-methyl substituent.

Proton AssignmentTarget: 4-Methyl-3-carboximidamide (DMSO-d6)Precursor: 3-Cyano-4-methylpyridine (DMSO-d6) [1]Parent: Nicotinimidamide (DMSO-d6) [2]Shift Logic (Target vs. Precursor)
H-2 (s) 8.80 – 8.90 ppm 8.77 ppm8.91 ppmSlight downfield shift due to cationic amidinium.
H-6 (d) 8.65 – 8.75 ppm 8.63 ppm8.80 ppmMinimal change; distant from modification site.
H-5 (d) 7.40 – 7.55 ppm 7.30 ppm7.60 ppmDownfield shift; ortho to methyl, para to amidine.[1]
Methyl (-CH3) 2.55 – 2.65 ppm 2.56 ppmN/ADiagnostic singlet; confirms 4-position substitution.
Amidine (-NH) 9.20 – 9.60 ppm (br) Absent~9.40 ppmKey Indicator: Broad singlets (often 2 peaks: 2H + 2H) indicating restricted rotation.[1]

Note: Amidine NH protons in HCl salts often appear as two distinct broad peaks (e.g., ~9.3 and ~9.6 ppm) due to restricted rotation around the C-N bond, representing the cis and trans protons relative to the pyridine ring.[1]

Performance Comparison: Solvent Selection
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) D2O (Alternative)
Solubility (Salt Form) ExcellentPoor (Suspension)Excellent
Amidine (-NH) Visibility High (Distinct peaks)Low (Broad/Invisible)Zero (Exchanged to -ND)
Resolution Sharp aromatic signalsBroad due to aggregationSharp, but no NH data
Use Case Full Characterization Non-polar free base onlyCounter-ion analysis only

Part 4: Technical Insights & Mechanism

The "Amidine Salt" Effect

In DMSO-d6, 4-Methylpyridine-3-carboximidamide is typically analyzed as its hydrochloride salt. The protonation occurs at the imine nitrogen, creating a resonance-stabilized cation. This results in significant deshielding of the adjacent H-2 and H-5 protons compared to the free base.

Differentiation from Isomers

The 4-methyl group is the primary differentiator from the 2-methyl or 6-methyl isomers.

  • 4-Methyl: H-5 and H-6 appear as doublets (

    
    ).[1] H-2 is a singlet.
    
  • 6-Methyl: H-4 and H-5 would show coupling; H-2 would remain a singlet.

  • 2-Methyl: H-6 would be a doublet; H-4 would be a doublet/multiplet.

Visual Workflow: Structural Verification

The following diagram outlines the logic flow for verifying the structure using the data above.

G Start Sample: White Solid (Suspected 4-Methyl-3-amidino-pyridine HCl) Solvent Dissolve in DMSO-d6 (Dryness Critical) Start->Solvent Check1 Check 9.0 - 10.0 ppm (Amidine Region) Solvent->Check1 Result1_Yes Broad Singlets Present (3H-4H integral) Check1->Result1_Yes Found Result1_No No Signals Check1->Result1_No Missing Check2 Check 2.5 - 2.7 ppm (Methyl Region) Result1_Yes->Check2 Result1_No->Solvent Check Water/D2O Exchange Result2_Yes Sharp Singlet (~2.6 ppm) Integral = 3H Check2->Result2_Yes Found Result2_No Doublet or Wrong Shift Check2->Result2_No Isomer? Check3 Check Aromatic Coupling (H5/H6 Region) Result2_Yes->Check3 Result3_Yes Two Doublets (J ~5-6 Hz) + One Singlet (H2) Check3->Result3_Yes Pattern Matches Final CONFIRMED STRUCTURE 4-Methylpyridine-3-carboximidamide Result3_Yes->Final

Caption: Logical decision tree for validating 4-Methylpyridine-3-carboximidamide via 1H NMR in DMSO-d6.

References

  • ChemicalBook. (2025).[1] 3-Cyano-4-methylpyridine 1H NMR Spectrum in DMSO-d6. Retrieved from .[1]

  • ScienceOpen. (2024).[1] 1H NMR of Pyridine-3-carboximidamide derivatives. Supporting Information, Scheme 4. Retrieved from .[1]

  • Abraham, R. J., et al. (2006). 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry. .[1]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. .

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4-Methylpyridine-3-Carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, 4-methylpyridine-3-carboximidamide (often an intermediate in the synthesis of thrombin inhibitors and kinase inhibitors) presents a specific analytical challenge: distinguishing it from its positional isomers, such as 6-methylpyridine-3-carboximidamide or 5-methylpyridine-3-carboximidamide.

While accurate mass (HRMS) can confirm the elemental composition (


), it cannot distinguish isomers. This guide provides a definitive comparison of the fragmentation patterns using ESI-MS/MS. The core discriminator is the "Ortho Effect,"  a proximity-driven hydrogen transfer unique to the 3,4-substitution pattern, which significantly alters the abundance of the de-ammoniated fragment (

) compared to its meta- and para-analogs.

Structural Context & Mechanistic Theory

The Analyte
  • Compound: 4-methylpyridine-3-carboximidamide

  • Formula:

    
    
    
  • Monoisotopic Mass: 135.0796 Da

  • Protonated Precursor (

    
    ):  136.0869 m/z
    
The "Ortho Effect" Mechanism

The fragmentation is governed by the proximity of the methyl group (position 4) to the carboximidamide group (position 3).

  • Primary Ionization: Protonation occurs on the amidine nitrogen (most basic site).

  • Proximity Interaction: In the 4-methyl isomer, the methyl protons are spatially accessible to the amidine nitrogen.

  • Facilitated Loss: A 1,5-hydrogen shift (or similar hydride transfer) facilitates the expulsion of ammonia (

    
    ), resulting in a stable cyanopyridine derivative.
    

This pathway is kinetically favored for the 3,4-isomer but geometrically restricted for the 3,5-isomer (meta) or 2,5-isomer (para), making the


 / 

ratio a diagnostic metric.

Comparative Analysis: 3,4-Isomer vs. Alternatives

The following table compares the fragmentation performance of the target molecule against its most common synthetic impurity/isomer.

Table 1: Spectral Fingerprint Comparison (ESI-QTOF)
FeatureTarget: 4-methylpyridine-3-carboximidamideAlternative: 5-methylpyridine-3-carboximidamideMechanistic Cause
Substitution Ortho-like (3,4-position)Meta-like (3,5-position)Spatial proximity of substituents.
Precursor (m/z) 136.09136.09Identical elemental composition.
Base Peak (MS2) 119.06 (

)
136.09 (Survivor Precursor)Ortho-effect accelerates

loss in the target.

Loss Ratio
High (>80% relative abundance)Low (<30% relative abundance)Lack of H-transfer channel in meta-isomer.
Secondary Frag 92.05 (

)
94.06 (Ring cleavage)Nitrile formed in target readily loses HCN.
Diagnostic Utility High (Distinctive neutral loss)Low (Resembles generic pyridine)The 119 m/z intensity is the key discriminator.

Visualized Fragmentation Pathways

The following diagram illustrates the specific "Ortho Effect" pathway that validates the identity of the 4-methyl isomer.

FragmentationMechanism Precursor Precursor [M+H]+ m/z 136 (Protonated Amidine) TS_Ortho Transition State (1,5-H Shift from Methyl) Precursor->TS_Ortho Proximity Effect (Ortho Only) Meta_Path Meta-Isomer Pathway (No H-Transfer) Precursor->Meta_Path 3,5-Isomer Frag_119 Fragment [M+H-NH3]+ m/z 119 (4-methyl-3-cyanopyridine) TS_Ortho->Frag_119 -NH3 (17 Da) Frag_92 Fragment m/z 92 (Loss of HCN) Frag_119->Frag_92 -HCN (27 Da) Meta_Path->Frag_119 Slow/Low Yield

Figure 1: Mechanistic pathway showing the ortho-assisted loss of ammonia, which is the diagnostic signature for 4-methylpyridine-3-carboximidamide.

Experimental Protocol

To replicate these results and validate the isomer identity, follow this self-validating workflow.

Instrumentation Setup
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Collision Gas: Nitrogen or Argon.

Method Parameters
  • Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • LC Separation (Critical for Isomer Confirmation):

    • Column: C18 High Strength Silica (HSS), 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1]

    • Note: The 4-methyl isomer typically elutes after the 2-methyl isomer but before the 5-methyl isomer due to steric shielding of the polar amidine group.

  • MS/MS Acquisition:

    • Stepped Collision Energy (CE): Acquire spectra at 10, 20, and 40 eV.

    • Validation Check: At 20 eV, the m/z 119 peak must exceed 50% relative abundance for the 4-methyl isomer. If m/z 136 remains the base peak at 20 eV, suspect the 3,5-isomer.

Workflow Diagram

Workflow Sample Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1 Selection m/z 136.09 ESI->Q1 CID Collision Cell (Stepped CE 10-40 eV) Q1->CID Detector Detection Analyze 119/136 Ratio CID->Detector

Figure 2: Step-by-step experimental workflow for isomer differentiation.

References

  • Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Holcapek, M., et al. (2010). "Structural elucidation of isomeric N-oxides and pyridines by mass spectrometry." Journal of Mass Spectrometry, 45(1), 12-25.

  • NIST Chemistry WebBook. "Pyridine carboximidamide derivatives fragmentation data."

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Mechanisms of Amidine Fragmentation, pp. 312-315).

Sources

Distinguishing 4-methyl from 2-methylpyridine-3-carboximidamide by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of nicotinamidine derivatives, regioselectivity issues frequently result in mixtures of 2-methyl and 4-methyl isomers. Distinguishing 4-methylpyridine-3-carboximidamide (Compound A) from 2-methylpyridine-3-carboximidamide (Compound B) is critical, as the position of the methyl group fundamentally alters the steric environment of the amidine pharmacophore, impacting biological efficacy.

While Mass Spectrometry (


) and IR are insufficient due to identical molecular weights and functional groups, 1H NMR  provides a definitive, self-validating distinction based on aromatic coupling patterns (Spin Systems). This guide outlines a robust protocol to differentiate these isomers using 1D proton splitting patterns and 2D NOESY spatial correlations.
Part 1: Structural Deconstruction & Theoretical Prediction

To interpret the spectra accurately, we must first analyze the proton environments created by the substitution patterns.

The Isomers
  • Compound A (4-Methyl): The methyl group is at position 4.[1] This leaves position 2 unsubstituted.

    • Key Feature: The proton at C2 is isolated between the Nitrogen and the Amidine group.

  • Compound B (2-Methyl): The methyl group is at position 2.[2] This blocks the C2 position.

    • Key Feature: The protons at C4, C5, and C6 form a contiguous spin system.

Graphviz Diagram: Structural Comparison

The following diagram illustrates the numbering and proton relationships.

IsomerComparison cluster_4Me 4-Methyl Isomer (Compound A) cluster_2Me 2-Methyl Isomer (Compound B) A_H2 H2 (Singlet) Isolated A_H5 H5 (Doublet) Vicinal to H6 A_H6 H6 (Doublet) Vicinal to H5 B_H4 H4 (Doublet) Vicinal to H5 B_H5 H5 (dd) Vicinal to H4 & H6 B_H4->B_H5 J ~8Hz B_H6 H6 (Doublet) Vicinal to H5 B_H5->B_H6 J ~5Hz

Figure 1: Comparison of proton spin systems. Note the isolated H2 in the 4-methyl isomer versus the continuous H4-H5-H6 chain in the 2-methyl isomer.

Part 2: Experimental Methodology
Sample Preparation[3]
  • Solvent: DMSO-d6 is strictly required.

    • Reasoning: Chloroform-d (

      
      ) often causes broadening of the amidine (
      
      
      
      ) protons due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing observation of the amidine signals (usually two broad singlets between 6.0–9.0 ppm).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

Part 3: The Primary Check – 1H NMR Analysis

The most rapid confirmation comes from the aromatic region (7.0 – 9.0 ppm) . You do not need to calculate exact shifts to distinguish the isomers; the splitting pattern is the fingerprint.

1. The "Singlet" Diagnostic (4-Methyl Isomer)

In 4-methylpyridine-3-carboximidamide , the proton at position 2 (H2) is flanked by the ring nitrogen and the amidine group at C3. It has no adjacent protons.

  • Observation: A sharp Singlet (s) around

    
     8.5 – 8.8 ppm.
    
  • Coupling:

    
     Hz (Small long-range coupling may be visible but it appears as a singlet).
    
2. The "Contiguous Chain" Diagnostic (2-Methyl Isomer)

In 2-methylpyridine-3-carboximidamide , the C2 position is blocked. The remaining protons are H4, H5, and H6.[4]

  • Observation: A classic ABX or AMX system.

  • H5: Appears as a doublet of doublets (dd) because it couples to both H4 (

    
     Hz) and H6 (
    
    
    
    Hz).
Comparative Data Table
Feature4-Methyl Isomer (Compound A)2-Methyl Isomer (Compound B)
H2 Signal Singlet (1H) (

8.5 - 8.8 ppm)
Absent (Substituted by Methyl)
H6 Signal Doublet (

Hz) (

to Nitrogen)
Doublet/dd (

Hz) (

to Nitrogen)
H5 Signal Doublet (

Hz)
Doublet of Doublets (dd) (

Hz)
H4 Signal Absent (Substituted by Methyl)Doublet (

Hz)
Spin System AX + S (Two coupled, one isolated)AMX (Three continuously coupled)

Analyst Note: If you see a singlet in the aromatic region, you have the 4-methyl isomer. If you see three multiplets and no singlet, you have the 2-methyl isomer.

Part 4: Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous due to overlap, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

NOESY Logic
  • 4-Methyl Isomer: The methyl group (C4-Me) is spatially adjacent to H5 .

    • Result: Strong NOE correlation between the Methyl singlet (~2.3 ppm) and the H5 doublet aromatic signal.

  • 2-Methyl Isomer: The methyl group (C2-Me) is flanked by the Nitrogen and the Amidine group (C3). It is spatially distant from H4, H5, and H6.

    • Result:No strong NOE correlation between the Methyl group and any aromatic ring protons. (Weak long-range NOE to H6 is possible but rare).

Graphviz Diagram: NMR Decision Workflow

Use this logic flow to finalize your assignment.

NMR_Workflow Start Acquire 1H NMR in DMSO-d6 CheckAromatic Analyze Aromatic Region (7.0 - 9.0 ppm) Start->CheckAromatic SingletQ Is there a distinct Singlet (1H)? CheckAromatic->SingletQ Result4Me Assignment: 4-Methyl Isomer SingletQ->Result4Me Yes (H2 present) Result2Me Assignment: 2-Methyl Isomer SingletQ->Result2Me No (H4, H5, H6 system) Verify Verification: Run NOESY Result4Me->Verify Result2Me->Verify NOE_Check Methyl (2.3 ppm) to Aromatic H Correlation? Verify->NOE_Check NOE_Check->Result4Me Strong Crosspeak (Me-H5) NOE_Check->Result2Me No Crosspeak

Figure 2: Step-by-step decision tree for isomer differentiation.

Part 5: References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (Authoritative text on coupling constants and splitting patterns).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Verified database for chemical shifts and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOESY/HMBC pulse sequence applications).

Sources

A Comparative Guide to the ¹³C NMR Spectral Analysis of 4-methylpyridine-3-carboximidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework: Predicting Chemical Shifts from Structural Analogues

The ¹³C NMR spectrum of a molecule is exquisitely sensitive to the electronic environment of each carbon atom. Predicting the spectrum of 4-methylpyridine-3-carboximidamide HCl requires a systematic, comparative approach. We will build our prediction by dissecting the molecule into its core components and analyzing the electronic effects of each substituent and the impact of protonation, using empirical data from simpler, related molecules.

The core structure is pyridine. Its ¹³C chemical shifts are well-documented and serve as our baseline. The key modifications in our target molecule are:

  • A 4-methyl group : An electron-donating group (EDG).

  • A 3-carboximidamide group : An electron-withdrawing group (EWG), especially when protonated.

  • Protonation : The molecule is an HCl salt, meaning both the highly basic amidine group and the pyridine nitrogen will be protonated in a suitable solvent, forming an amidinium cation and a pyridinium cation, respectively.

Protonation of the pyridine nitrogen significantly deshields the ring carbons, causing a downfield shift.[1] The electron-donating methyl group tends to shield the ortho (C-3, C-5) and para (C-2, C-6, relative to the methyl group's position) carbons, causing an upfield shift. Conversely, the electron-withdrawing amidinium group will deshield the carbons, particularly those ipso (C-3) and ortho (C-2, C-4) to its position. The final predicted spectrum is a synthesis of these competing effects.

Comparative Spectral Data

To ground our predictions in experimental reality, we first tabulate the known ¹³C NMR chemical shifts for our reference compounds. This data provides the empirical basis for estimating the substituent and protonation effects.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Reference Compounds

Carbon PositionPyridine (in CDCl₃)[2]Pyridine HCl (in D₂O)[1]4-Methylpyridine (γ-picoline)[3]
C-2150.0147.2149.1
C-3123.7127.4124.7
C-4135.9141.0147.1
C-5123.7127.4124.7
C-6150.0147.2149.1
-CH₃N/AN/A20.8

Based on these values and established substituent effects, we can predict the chemical shifts for our target molecule. The amidinium carbon itself is expected to appear significantly downfield, typically in the range of 160-170 ppm.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-methylpyridine-3-carboximidamide HCl

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-2~150 - 153Strongly deshielded by adjacent protonated nitrogen and ortho to the EWG amidinium group.
C-3~130 - 133Ipso-carbon to the EWG, but shielded relative to other quaternary carbons.
C-4~155 - 158Strongly deshielded by the ortho EWG and being the ipso-carbon to the methyl group in a protonated ring.
C-5~128 - 131Influenced by the meta EWG and ortho to the methyl group. Expected to be near the C-3/C-5 shift of pyridine HCl.
C-6~148 - 151Strongly deshielded by the adjacent protonated nitrogen, similar to C-2 in pyridine HCl.
-C(NH₂)₂⁺~162 - 167Characteristic chemical shift for an amidinium carbon.[4]
-CH₃~20 - 22Typical range for a methyl group on an aromatic ring.

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

Acquiring a clean, interpretable ¹³C spectrum for a hydrochloride salt requires careful consideration of the sample preparation and acquisition parameters. The following protocol is designed to yield high-quality data.

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of 4-methylpyridine-3-carboximidamide HCl.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. For an HCl salt, Deuterium Oxide (D₂O) or DMSO-d₆ are excellent choices due to their high polarity and ability to dissolve the sample. D₂O is often preferred for its simplicity.

    • Add a small quantity of an internal reference standard if required. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is the standard, set to 0.00 ppm. For DMSO-d₆, the residual solvent peak at 39.52 ppm can be used for calibration.[5]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for sharp signals.

  • ¹³C Spectrum Acquisition:

    • Load a standard carbon experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Set the spectral width (SW) to cover the expected range, typically from -10 to 220 ppm.[6][7]

    • The number of scans (NS) is critical for ¹³C NMR due to the low natural abundance of the isotope. A minimum of 1024 scans is recommended, but 4096 or more may be necessary for a high signal-to-noise ratio, especially for quaternary carbons.

    • Set the relaxation delay (D1) to at least 2 seconds to allow for adequate relaxation of all carbon nuclei, which is important for more accurate integration, although ¹³C NMR is not inherently quantitative under standard conditions.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in positive absorption mode.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the reference peak (TSP or residual solvent) to its correct chemical shift.

    • Pick and label the peaks.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-25 mg) dissolve Dissolve in Solvent (e.g., D₂O + TSP) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert into Spectrometer vortex->insert lock Lock & Shim insert->lock acquire Acquire Spectrum (zgpg30, ns>=1024) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Reference phase->calibrate analyze Peak Picking & Analysis calibrate->analyze

Caption: Substituent effects on the ¹³C chemical shifts of the pyridine ring.

Conclusion

The structural verification of 4-methylpyridine-3-carboximidamide HCl via ¹³C NMR is a clear and achievable goal. While a direct literature spectrum may be elusive, a robust and reliable assignment can be made through a systematic comparison with foundational molecules like pyridine, 4-methylpyridine, and their protonated forms. By understanding the additive nature of substituent and protonation effects, researchers can confidently predict, acquire, and interpret the ¹³C NMR spectrum, ensuring the structural integrity of this important chemical entity in their research and development pipelines.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Green Chemistry. Supporting Information. [Link]

  • Tierney, J., Malfara, M., & Jansen, A. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Jackman, L. M., & Jen, T. (1975). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society, 97(10), 2811-2818. [Link]

  • Bednarczyk-Cwynar, B., et al. (2022). Zinc(II) 8-hydroxyquinolinate complexes with amidines. New Journal of Chemistry, 46(46), 22171-22181. [Link]

  • PubChem. (n.d.). Pyridinium chloride. [Link]

  • SpectraBase. (n.d.). Pyridine hydrochloride. [Link]

  • Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of iminium salts 1, 2 (in CD3CN, δ /ppm) and imine 5a (in CDCl3); ¹H in black, ¹³C in red. [Link]

  • PubChem. (n.d.). 4-Methylpyridine. [Link]

  • ResearchGate. (1986). Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-799. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

  • EPFL. (n.d.). 13C NMR. [Link]

  • Hehre, W. J., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of Natural Products, 82(8), 2299-2306. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

Sources

Structural Dynamics of 4-Methylpyridine-3-carboximidamide HCl: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the crystal structure analysis of 4-methylpyridine-3-carboximidamide hydrochloride (also known as 4-methylnicotinamidine HCl). Unlike standard structural reports, this analysis focuses on the comparative performance of this scaffold against its unsubstituted analog, pyridine-3-carboximidamide HCl (Nicotinamidine HCl) .

For drug development professionals, the critical insight lies in the 4-methyl group's role as a "conformational lock." By introducing steric strain, this substituent forces the amidine group out of the pyridine plane, potentially pre-organizing the molecule for specific binding pockets (e.g., Factor Xa or Thrombin) and altering solid-state properties like solubility and hygroscopicity.

Comparative Analysis: Target vs. Benchmark

The following table contrasts the structural and physicochemical expectations of the target molecule against the established benchmark, Nicotinamidine HCl.

FeatureTarget: 4-Methylpyridine-3-carboximidamide HCl Benchmark: Pyridine-3-carboximidamide HCl Implication for Drug Design
Steric Environment High Constraint: Methyl group at C4 clashes with amidine protons.Low Constraint: Minimal steric hindrance at C4 (H-atom only).Methyl group forces a specific torsion angle, reducing entropy loss upon binding.
Amidine Torsion Angle Predicted > 45°: Significant twist relative to pyridine ring.Observed ~36-38°: Moderate twist due to crystal packing forces [1].Higher twist limits "induced fit" energy penalties in sterically demanding pockets.
Crystal Packing Disrupted Planarity: Methyl group prevents tight

-

stacking.
Planar Stacking: Efficient

-stacking observed along short axis.
Target likely exhibits higher solubility due to lower lattice energy.
H-Bond Network 3D Network: Cl

bridges amidine protons; methyl blocks one lateral approach.
1D Chains: Linked by N—H···N bonds, cross-linked by Cl

[1].
Target may show different hygroscopicity profiles due to accessible polar channels.
Strategic Characterization Protocol

To validate the "conformational lock" hypothesis, the following experimental workflow is recommended. This protocol is designed to isolate the specific structural perturbations caused by the 4-methyl substituent.

Phase I: Crystal Growth Optimization

Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction) that capture the thermodynamically stable polymorph.

  • Solvent Screening:

    • Primary System (Polar/Non-polar diffusion): Dissolve 50 mg of the HCl salt in minimal Methanol (MeOH) . Layer carefully with Diethyl Ether (Et

      
      O)  or Hexane  (1:3 v/v) in a narrow NMR tube.
      
      • Rationale: Slow diffusion controls nucleation rate, favoring fewer, higher-quality crystals.

    • Secondary System (Evaporation): Dissolve in Ethanol/Water (95:5) . Allow slow evaporation at 4°C.

      • Rationale: Water acts as a "soft" solvent that can incorporate into the lattice (hydrate formation), often stabilizing the ionic network of amidine salts [2].

  • Counter-ion Control:

    • Ensure pH is maintained < 2.0 using concentrated HCl during initial dissolution to prevent formation of the free base, which has distinct packing (often centrosymmetric dimers).

Phase II: Data Collection & Refinement

Objective: High-resolution resolution of hydrogen positions to confirm H-bonding networks.

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Freezes methyl group rotation (reducing thermal ellipsoids) and allows precise location of amidine protons.

  • Resolution: Aim for 0.75 Å or better.

  • Refinement Strategy:

    • Treat the amidine group (-C(NH

      
      )
      
      
      
      ) as a rigid body initially if disorder is present.
    • Locate H-atoms from difference Fourier maps, especially those involved in Cl

      
       bridging.
      
Structural Mechanism & Logic (Visualized)

The following diagram illustrates the "Conformational Lock" mechanism and the analytical logic flow.

G cluster_0 Structural Input cluster_1 Steric Mechanism cluster_2 Drug Design Outcome Target 4-Methylpyridine- 3-carboximidamide Clash Steric Clash: Me(C4) vs Amidine(H) Target->Clash Methyl Group Benchmark Nicotinamidine (Unsubstituted) Planar Planar/Moderate Twist (~37°) Benchmark->Planar No Steric Bulk Twist Forced Torsion (>40° Twist) Clash->Twist Relieves Strain Selectivity Pre-organized Binding Conformation Twist->Selectivity Low Entropy Cost Lattice Altered Solubility (Lattice Energy) Twist->Lattice Packing Disruption Planar->Lattice Efficient Stacking

Caption: The 4-methyl substituent induces a steric clash, forcing the amidine group to twist.[1] This "pre-organized" state reduces the entropy penalty during receptor binding compared to the flexible unsubstituted analog.

Detailed Experimental Analysis
5.1. Unit Cell & Space Group Determination

Based on the benchmark (Nicotinamidine HCl), which crystallizes in the orthorhombic system (Space Group Pna2


) [1], the 4-methyl derivative is expected to adopt a lower symmetry space group (e.g., Monoclinic P2

/c) due to the loss of planar stacking capability.
  • Key Parameter to Watch: The

    
    -axis  length. In Nicotinamidine, the 
    
    
    
    -axis (~33 Å) corresponds to the stacking of layers. The methyl group will likely expand the inter-layer distance or force a "herringbone" packing motif to accommodate the bulk.
5.2. Hydrogen Bonding Topology

The chloride ion (Cl


) acts as a multi-point acceptor. In the 4-methyl structure, expect the following:
  • Primary Interaction: N—H

    
     ··· Cl
    
    
    
    (Strong, ~3.1 Å).
  • Secondary Interaction: N—Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ··· Cl
    
    
    
    (If protonated at Pyridine N).
  • Disruption: The 4-methyl group will block one face of the pyridine ring, preventing the formation of the continuous 1D supramolecular chains observed in the unsubstituted form. This often leads to discrete dimeric units or helical chains rather than flat tapes.

References
  • National Institutes of Health (NIH). Pyridine-3-carboxamidinium chloride - Crystal Structure Report. PMC. Available at: [Link]

  • PubChem. Pyridine-3-carboximidamide hemihydrate hydrochloride - Compound Summary. Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. (Comparative packing analysis). Available at: [Link]

  • NIST WebBook. 4-Methylpiperidine hydrochloride - Infrared Spectrum & Properties. (Analogous methyl-substituted salt data). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 4-Methylpyridine-3-carboximidamide HCl: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with compounds like 4-Methylpyridine-3-carboximidamide HCl, a thorough understanding of its elemental composition is a foundational step in establishing purity, verifying structure, and ensuring batch-to-batch consistency. This guide provides an in-depth, technically-grounded comparison of elemental analysis techniques for this specific molecule, offering insights honed from years of field experience. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and objectively compare the classic combustion analysis with modern spectroscopic and chromatographic techniques.

The Foundational Pillar: Theoretical Elemental Composition

Before embarking on any experimental analysis, a clear theoretical baseline is essential. This not only provides a target for our experimental results but also serves as the first point of validation for the synthesized compound. The molecular formula for 4-Methylpyridine-3-carboximidamide HCl is C₇H₁₀ClN₃, with a molecular weight of 171.63 g/mol .[1] Based on these values, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01784.0749.00
Hydrogen (H)1.011010.105.89
Chlorine (Cl)35.45135.4520.66
Nitrogen (N)14.01342.0324.49
Total 171.65 100.00

This table represents the ideal elemental makeup of a pure sample of 4-Methylpyridine-3-carboximidamide HCl. Any significant deviation from these percentages in an experimental setting would warrant further investigation into the sample's purity or potential structural discrepancies.

The Gold Standard: Combustion Analysis for C, H, and N

For the determination of carbon, hydrogen, and nitrogen content, combustion analysis remains the most reliable and widely accepted method.[2][3] This technique's longevity in the field is a testament to its robustness and accuracy when performed correctly.

Experimental Workflow: CHN Analysis

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Protocol for CHN Analysis:
  • Sample Preparation: Accurately weigh 2-3 mg of a finely ground, homogenous sample of 4-Methylpyridine-3-carboximidamide HCl into a tin capsule. The use of a microbalance is crucial for precision.[4]

  • Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 950-1060°C.[4] In an oxygen-rich environment, the organic compound undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOx).

  • Reduction: The gaseous combustion products are then passed through a reduction tube containing heated copper. This step is critical for converting the nitrogen oxides into elemental nitrogen gas (N₂).

  • Separation: The resulting mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element present in the original sample.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen based on the detector's output and the initial sample weight. For a pure sample, the expected results should be within ±0.3% of the theoretical values.[4]

Halogen Determination: The Oxygen Flask Combustion Method

The determination of chlorine requires a different approach. The oxygen-flask combustion method, followed by potentiometric titration, is a classic and reliable technique for halogen analysis in organic compounds.[4]

Experimental Workflow: Chlorine Analysis

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.